Product packaging for Hypolaetin(Cat. No.:CAS No. 27696-41-9)

Hypolaetin

Numéro de catalogue: B1241216
Numéro CAS: 27696-41-9
Poids moléculaire: 302.23 g/mol
Clé InChI: ASOIXDIITRKTOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hypolaetin is a flavonoid compound found in various plants, including Malva sylvestris (common mallow) and Althaea officinalis (marshmallow)[]. Scientific research has shown that this compound exhibits anti-inflammatory and anti-ulcer properties[]. Studies have demonstrated its potential in reducing inflammation and protecting against gastric mucosal damage[].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O7 B1241216 Hypolaetin CAS No. 27696-41-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOIXDIITRKTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415167
Record name Hypolaetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27696-41-9
Record name Hypolaetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27696-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypolaetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypolaetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYPOLAETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9TM8PY56J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hypolaetin: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin, a naturally occurring pentahydroxyflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. Detailed methodologies for relevant experimental protocols are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a flavonoid belonging to the flavone subclass. Its chemical structure is characterized by a C6-C3-C6 backbone, with hydroxyl groups substituted at positions 3', 4', 5, 7, and 8. Structurally, it is known as 8-hydroxyluteolin, indicating its close relationship to the more common flavone, luteolin, with the distinction of an additional hydroxyl group at the 8-position on the A-ring.[1] This substitution pattern is crucial for its biological activities.

The chemical identifiers for this compound are summarized in the table below for easy reference.

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one[1]
Molecular Formula C₁₅H₁₀O₇[1]
Molecular Weight 302.23 g/mol [1]
CAS Number 27696-41-9[1]
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O
InChI InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H

This compound also exists in glycosidic forms, such as this compound-8-glucoside and this compound-8-glucuronide, where a sugar moiety is attached to one of the hydroxyl groups.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus for its potential as a therapeutic agent. While comprehensive quantitative data for this compound is not extensively available in the public domain, the following table summarizes the known qualitative and some quantitative properties.

PropertyValue/Description
Melting Point 316-320 °C[2]
Solubility Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetone. Insoluble in: Water, Benzene, Chloroform.[2] Quantitative solubility data (e.g., in mg/mL or M) in these solvents is not readily available in the literature.
pKa Experimentally determined pKa values for this compound are not readily available in the literature. However, based on the phenolic hydroxyl groups, it is expected to have acidic properties.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

Like many flavonoids, this compound is a potent antioxidant. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and arrangement of hydroxyl groups.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

A key mechanism through which flavonoids, and likely this compound, exert their antioxidant effects is through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[3][4] While direct evidence for this compound's activation of this pathway is still emerging, it is a plausible mechanism given its flavonoid structure.[5][6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

Caption: Keap1-Nrf2 antioxidant response pathway potentially activated by this compound.
Anti-inflammatory Activity

This compound and its glycosides have demonstrated significant anti-inflammatory effects. This activity is primarily mediated through the inhibition of pro-inflammatory enzymes and the modulation of key inflammatory signaling pathways.

Signaling Pathways: NF-κB and MAPK

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[8] The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators.[7][9] Flavonoids, and likely this compound, have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby reducing inflammation.[7][10]

NFkB_MAPK_Pathway cluster_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_activation MAPK Activation (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_activation IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->MAPK_activation Inhibits This compound->IKK Inhibits AP1 AP-1 MAPK_activation->AP1 AP1_translocation AP-1 Nuclear Translocation AP1->AP1_translocation IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_translocation->Proinflammatory_Genes AP1_translocation->Proinflammatory_Genes

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of this compound. These protocols are intended as a guide and may require optimization based on the specific plant material and laboratory conditions.

Extraction and Isolation of this compound from Sideritis Species

This protocol describes a general procedure for the extraction of flavonoid aglycones, including this compound, from Sideritis species.

Workflow Diagram

Extraction_Workflow start Ground Plant Material (0.5 g) extraction Acid Hydrolysis (15 mL Acetone + 1 mL conc. HCl) Reflux at 60°C for 40 min start->extraction filtration Filter the Extract extraction->filtration reextraction Re-extraction with Ethyl Acetate filtration->reextraction evaporation Evaporate to Dryness reextraction->evaporation dissolution Dissolve Residue in Methanol evaporation->dissolution end Sample for HPLC Analysis dissolution->end

Caption: Workflow for the extraction of this compound from Sideritis species.

Methodology

  • Sample Preparation: Weigh 0.5 g of finely ground, dried aerial parts of the Sideritis plant material.

  • Extraction and Hydrolysis:

    • Place the plant material in an Erlenmeyer flask.

    • Add 15 mL of acetone and 1 mL of concentrated hydrochloric acid.

    • Reflux the mixture in a water bath at 60°C for 40 minutes. This step facilitates the hydrolysis of flavonoid glycosides to their aglycone forms.

    • Repeat the extraction process on the plant residue to ensure complete extraction.

  • Filtration: After cooling, filter the extract to remove solid plant debris.

  • Liquid-Liquid Extraction:

    • Transfer the filtered extract to a separating funnel.

    • Perform a liquid-liquid extraction with ethyl acetate to partition the flavonoid aglycones into the organic phase.

  • Concentration: Evaporate the ethyl acetate fraction to dryness under reduced pressure.

  • Sample Preparation for Analysis: Dissolve the dried residue in a known volume of methanol for subsequent HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the separation and quantification of flavonoid aglycones.

Methodology

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: Water with pH adjusted to 3 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Elution Program: A typical gradient program might be as follows:

    • 0-5 min: 30% B

    • 5-20 min: 30-35% B

    • 20-30 min: 35-45% B

    • 30-48 min: 45-65% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Monitor at 348 nm for optimal detection of flavones like this compound.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract can be determined by comparing its peak area to the calibration curve.

Method Validation

The HPLC method should be validated according to ICH guidelines, including assessments of linearity, precision (intraday and interday), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[11][12][13][14][15]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Methodology

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).

    • Add a small volume of the this compound dilutions or a standard antioxidant (e.g., ascorbic acid or Trolox) to the wells (e.g., 20 µL).

    • For the control, add the same volume of methanol instead of the sample.

  • Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[16][17]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of the sample that causes 50% inhibition of the DPPH radical).[18][19][20]

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Methodology

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Groups:

    • Control group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Standard group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

    • Test groups: Receive different doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

  • Procedure:

    • Administer the vehicle, standard, or this compound to the respective groups of animals.

    • After a specific time (e.g., 60 minutes for oral administration), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21][22]

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[21][23]

  • Calculation:

    • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This compound is a promising natural flavonoid with significant antioxidant and anti-inflammatory properties. Its unique chemical structure, particularly the 8-hydroxyl group, likely contributes to its potent biological activities. The modulation of the Keap1-Nrf2 and NF-κB/MAPK signaling pathways appears to be a key mechanism underlying its therapeutic potential.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, future studies should focus on:

  • Obtaining comprehensive quantitative data on its physicochemical properties, including solubility in various pharmaceutically relevant solvents and its pKa values.

  • Conducting detailed in vitro and in vivo studies to confirm its direct effects on the Keapax1-Nrf2 and NF-κB/MAPK signaling pathways.

  • Performing preclinical studies to evaluate its efficacy and safety in various disease models.

  • Developing and validating robust analytical methods for its quantification in biological matrices to support pharmacokinetic studies.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for the management of diseases associated with oxidative stress and inflammation.

References

Hypolaetin: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin is a flavone, a class of flavonoids, recognized for its potential therapeutic properties, including anti-inflammatory and anti-ulcer activities.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their endeavors to explore the full potential of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in plants of the Lamiaceae family, particularly within the genus Sideritis, commonly known as "mountain tea."[2][3] Various species of Sideritis have been identified as rich sources of this compound and its glycosidic derivatives.

Table 1: Quantitative Analysis of this compound and its Derivatives in Sideritis Species

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Sideritis scardicaAerial partsThis compound-7-O-[6"'-O-acetyl]-allosyl(1→2)glucosideNot specifiedHPLC-DAD-MS[4]
Sideritis clandestinaAerial partsThis compound derivativesMajor componentsHPLC-DAD-MS[4]
Sideritis raeseriAerial partsThis compoundPresentHPLC-UV DAD[2]
Sideritis euboeaAerial partsThis compound derivativesPresentHPLC-DAD-MS[4]
Sideritis syriacaAerial partsThis compound derivativesPresentHPLC-DAD-MS[4]
Sideritis hybrid (S. scardica x S. syriaca)Aerial partsThis compound derivativesNot specifiedUHPLC-HRMS[5]
Sideritis raeseriAerial partsThis compound derivatives (HYP)1.05 - 11.46 mg/g dwHPLC[6]

Note: The concentrations of this compound and its derivatives can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part analyzed. The data presented is a summary from various studies and direct comparison may be limited due to different analytical methodologies.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, which originates from the shikimate and phenylpropanoid pathways. The key characteristic of this compound's structure is the presence of a hydroxyl group at the 8-position of the A-ring. This hydroxylation is a critical step that differentiates it from more common flavones like luteolin.

General Flavonoid Biosynthesis Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA. This intermediate then enters the flavonoid pathway, starting with the condensation with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin. Naringenin serves as a central precursor for various classes of flavonoids.

Formation of Luteolin

Naringenin is hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol. Subsequently, a double bond is introduced between C2 and C3 of the C-ring by flavone synthase (FNS) to yield luteolin.

8-Hydroxylation: The Key Step to this compound

The final and defining step in the biosynthesis of this compound is the hydroxylation of luteolin at the C-8 position. This reaction is catalyzed by a specific enzyme, likely a flavonoid 8-hydroxylase (F8H). While the specific F8H responsible for this compound biosynthesis in Sideritis has not been fully characterized, studies on other plants, such as Lotus japonicus, have identified a flavin monooxygenase-like flavonoid 8-hydroxylase that can catalyze the 8-hydroxylation of various flavonoids, including luteolin.[7][8][9]

Biosynthesis of this compound Pathway Diagram

Hypolaetin_Biosynthesis L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS This compound This compound Luteolin->this compound F8H

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant material, as well as a general approach for studying its biosynthesis.

Extraction of this compound from Sideritis spp.

This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material. Microwave-assisted extraction (MAE) is highlighted here for its efficiency.

Materials and Equipment:

  • Dried and powdered Sideritis plant material

  • Ethanol (80% v/v)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried aerial parts of Sideritis.

  • Extraction:

    • Place the powdered plant material in a microwave-safe extraction vessel.

    • Add 200 mL of 80% ethanol.

    • Set the microwave extractor parameters: microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 30 minutes). These parameters may need optimization depending on the specific equipment and plant material.[4]

  • Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude flavonoid-rich powder.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Experimental Workflow for Flavonoid Extraction

Extraction_Workflow Start Dried Sideritis Plant Material Grinding Grinding to Fine Powder Start->Grinding Extraction Microwave-Assisted Extraction (80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Lyophilization Freeze-Drying Evaporation->Lyophilization End Crude this compound Extract Lyophilization->End

Caption: General workflow for the extraction of this compound from Sideritis.

Isolation and Purification of this compound

This protocol describes the isolation and purification of this compound from the crude extract using column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel for column chromatography (60-120 mesh)

  • Glass column

  • Solvents: n-hexane, ethyl acetate, methanol (analytical grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica gel mixture onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 9:1, 8:2, 7:3, etc., v/v).

    • Finally, elute with increasing concentrations of methanol in ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on a standard, if available, or by subsequent analysis). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-DAD

This method allows for the accurate quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Example Gradient: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (around 340 nm).

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Investigating this compound Biosynthesis

Studying the biosynthesis of this compound involves identifying and characterizing the enzymes involved, particularly the flavonoid 8-hydroxylase (F8H).

Experimental Approach:

  • Homology-Based Gene Cloning:

    • Design degenerate primers based on conserved regions of known flavonoid 8-hydroxylases from other plant species.[7]

    • Use these primers to perform PCR on cDNA synthesized from Sideritis tissues (e.g., young leaves or flowers) where this compound is abundant.

    • Sequence the amplified PCR products and use them to screen a cDNA library to obtain the full-length gene sequence.

  • Heterologous Expression and Enzyme Assays:

    • Clone the candidate F8H gene into an expression vector (e.g., for yeast or E. coli).

    • Express the recombinant protein and purify it.

    • Perform in vitro enzyme assays using luteolin as a substrate and appropriate cofactors (e.g., NADPH, FAD).

    • Analyze the reaction products by HPLC and LC-MS to confirm the conversion of luteolin to this compound.

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) to analyze the expression levels of the candidate F8H gene in different tissues of Sideritis and at different developmental stages. Correlate gene expression with this compound accumulation.

Signaling Pathways Modulated by this compound

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

Proposed Anti-Inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Activation cluster_Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK This compound->NFkB

Caption: this compound's proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

By inhibiting the activation of IKK and the subsequent degradation of IκBα, this compound can prevent the nuclear translocation of the NF-κB complex. This, in turn, suppresses the expression of pro-inflammatory genes, leading to a reduction in the inflammatory response.

Conclusion

This technical guide has provided an in-depth overview of the natural sources, biosynthesis, and experimental methodologies related to the flavonoid this compound. The quantitative data on its occurrence in Sideritis species, the elucidation of its biosynthetic pathway with a focus on the key 8-hydroxylation step, and the detailed experimental protocols offer a solid foundation for further research and development. The proposed anti-inflammatory signaling pathway provides a starting point for mechanistic studies. Continued investigation into this promising natural compound is warranted to fully explore its therapeutic potential.

References

Hypolaetin: A Comprehensive Technical Guide to its Pharmacological Properties and Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It belongs to the flavone subgroup and is structurally characterized by a C6-C3-C6 backbone. This guide provides an in-depth overview of the pharmacological properties and diverse bioactivities of this compound, with a focus on its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Properties and Bioactivities

This compound and its glycoside derivatives, most notably this compound-8-glucoside, have demonstrated a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These properties are attributed to its unique chemical structure and its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound and its glucosides have shown significant anti-inflammatory properties in various in vivo and in vitro models.

Quantitative Data: Anti-inflammatory Activity

CompoundModelParameterResultReference
This compound-8-glucosideCarrageenan-induced rat paw edemaInhibition of edemaMore potent than phenylbutazone in the acute phase.[1]
This compound-8-glucosideAdjuvant-carrageenan-induced inflammation (rat)Inhibition of acute phaseMore potent than phenylbutazone.[1]
This compound-8-glucosideCarrageenan-induced abscesses (rat)Inhibition of developmentEquiactive to phenylbutazone.[1]
This compound-8-glucosideHistamine-induced capillary permeabilityInhibitionMore potent than troxerutin.[2]
This compound-8-glucosideCarrageenan air pouch (rat)Inhibition of protein exudationEffective.[2]
This compound-8-glucosideCarrageenan air pouch (rat)Inhibition of leucocyte migrationEffective.[2]
This compound-8-glucosideCarrageenan air pouch (rat)Inhibition of β-glucuronidase activityEffective.[2]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through various mechanisms, including the modulation of prostaglandin biosynthesis. Studies have shown that this compound-8-glucoside can stimulate the formation of prostaglandins, which may contribute to its gastroprotective effects alongside its anti-inflammatory actions.[3]

dot graph "Anti_inflammatory_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Inflammatory_Stimulus" [label="Inflammatory Stimulus\n(e.g., Carrageenan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_Activation" [label="Activation of Inflammatory Cells\n(e.g., Macrophages, Neutrophils)"]; "Mediator_Release" [label="Release of Inflammatory Mediators\n(e.g., Prostaglandins, Cytokines)"]; "Hypolaetin_Intervention" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation\n(Edema, Pain)", fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Inflammatory_Stimulus" -> "Cellular_Activation"; "Cellular_Activation" -> "Mediator_Release"; "Mediator_Release" -> "Inflammation"; "Hypolaetin_Intervention" -> "Inhibition" [arrowhead=none]; "Inhibition" -> "Mediator_Release" [label="Modulates Biosynthesis"]; } caption: "Workflow of this compound's Anti-inflammatory Action"

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals, which are implicated in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

AssayCompound/ExtractIC50 ValueReference
DPPH radical scavengingEthyl acetate fraction of Macaranga hypoleuca (contains flavonoids)14.31 mg/L[4]
ABTS radical scavengingEthyl acetate fraction of Macaranga hypoleuca (contains flavonoids)2.10 mg/L[4]
FRAPButanol fraction of Macaranga hypoleuca (contains flavonoids)0.48 mg/L[4]

dot graph "Antioxidant_Mechanism" { rankdir="LR"; node [shape=circle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Free_Radical" [label="Free Radical\n(e.g., DPPH, ABTS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neutralized_Molecule" [label="Neutralized\nMolecule", fillcolor="#FBBC05", fontcolor="#202124"];

"Free_Radical" -> "Neutralized_Molecule" [label="Scavenged by"]; "this compound" -> "Neutralized_Molecule"; } caption: "this compound's Free Radical Scavenging Mechanism"

Anti-cancer Activity

While specific studies on this compound are limited, flavonoids as a class are known to possess anti-cancer properties. They can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The potential anti-cancer effects of this compound are an active area of research.

Signaling Pathways in Cancer

Flavonoids often exert their anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. These include the NF-κB, MAPK, and PI3K/Akt pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

dot digraph "NFkB_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Stimuli" [label="Inflammatory Stimuli\n(e.g., TNF-α, LPS)"]; "IKK" [label="IKK Complex"]; "IkB" [label="IκBα"]; "NFkB_p65_p50" [label="NF-κB (p65/p50)"]; "Nucleus" [label="Nucleus", shape=oval]; "Gene_Transcription" [label="Pro-inflammatory & Pro-survival\nGene Transcription"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Stimuli" -> "IKK" [label="Activates"]; "IKK" -> "IkB" [label="Phosphorylates"]; "IkB" -> "NFkB_p65_p50" [label="Releases", style=dashed]; "NFkB_p65_p50" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "Gene_Transcription" [label="Initiates"]; "this compound" -> "Inhibition" [arrowhead=none]; "Inhibition" -> "IKK"; } caption: "this compound's Potential Inhibition of the NF-κB Pathway"

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain flavonoids can modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

dot digraph "MAPK_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

"Growth_Factors" [label="Growth Factors"]; "Ras" [label="Ras"]; "Raf" [label="Raf"]; "MEK" [label="MEK"]; "ERK" [label="ERK"]; "Transcription_Factors" [label="Transcription Factors\n(e.g., c-Jun, c-Fos)"]; "Cell_Proliferation" [label="Cell Proliferation"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Growth_Factors" -> "Ras" -> "Raf" -> "MEK" -> "ERK"; "ERK" -> "Transcription_Factors" [label="Activates"]; "Transcription_Factors" -> "Cell_Proliferation" [label="Promotes"]; "this compound" -> "Inhibition" [arrowhead=none]; "Inhibition" -> "ERK"; } caption: "Potential Modulation of the MAPK Pathway by this compound"

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids can inhibit this pathway, thereby promoting apoptosis.

dot digraph "PI3K_Akt_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Growth_Factor_Receptor" [label="Growth Factor Receptor"]; "PI3K" [label="PI3K"]; "PIP2" [label="PIP2"]; "PIP3" [label="PIP3"]; "Akt" [label="Akt"]; "Cell_Survival_Proliferation" [label="Cell Survival & Proliferation"]; "Apoptosis_Inhibition" [label="Inhibition of Apoptosis"]; "this compound" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Growth_Factor_Receptor" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Converts PIP2 to"]; "PIP2" -> "PIP3" [style=invis]; "PIP3" -> "Akt" [label="Activates"]; "Akt" -> "Cell_Survival_Proliferation"; "Akt" -> "Apoptosis_Inhibition"; "this compound" -> "Inhibition" [arrowhead=none]; "Inhibition" -> "PI3K"; } caption: "this compound's Potential to Inhibit the PI3K/Akt Pathway"

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Procedure:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin or phenylbutazone), and test groups (receiving different doses of this compound or its derivatives).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay

This in vitro assay is commonly used to determine the antioxidant capacity of a compound.

Procedure:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then serially diluted to obtain a range of concentrations.

  • Reaction: A specific volume of each sample dilution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[4]

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion

This compound, a naturally occurring flavonoid, exhibits a range of promising pharmacological properties, including significant anti-inflammatory and antioxidant activities. Its potential as an anti-cancer agent, likely mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of this intriguing compound. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapeutics for a variety of diseases.

References

Hypolaetin: A Technical Guide to its Mechanism of Action in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin is a flavone, a class of flavonoids, that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. As a secondary metabolite found in various plant species, particularly within the Sideritis genus, its biological activities are a subject of ongoing research. This technical guide provides an in-depth overview of the known and putative mechanisms of action of this compound in cellular models. Due to the limited availability of quantitative data and detailed experimental studies specifically on this compound, this guide will also draw upon findings from structurally related and well-characterized flavonoids, such as luteolin and kaempferol, to provide a comprehensive mechanistic framework. This approach aims to equip researchers with the necessary information to design and execute further investigations into the therapeutic potential of this compound.

Core Mechanisms of Action

This compound, like many other flavonoids, is believed to exert its biological effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and cell cycle regulation.

Anti-inflammatory Activity

This compound and its glycoside derivatives have demonstrated notable anti-inflammatory properties. The primary mechanisms underlying this activity are the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.

Enzyme Inhibition:

Flavonoids are known to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and xanthine oxidase (XO). While specific IC50 values for this compound are not widely reported, data from related flavonoids provide insight into its potential inhibitory capacity. For instance, this compound-8-glucoside, a glycoside of this compound, has been shown to stimulate prostaglandin formation, suggesting a complex role in the arachidonic acid pathway[1]. In contrast, its aglycone form, this compound, may act as an inhibitor of enzymes like prostaglandin dehydrogenase, similar to other flavonoid aglycones such as quercetin and kaempferol[1].

Table 1: Inhibitory Activity of Structurally Related Flavonoids on Inflammatory Enzymes

FlavonoidEnzymeIC50 (µM)Cell/SystemReference
LuteolinXanthine Oxidase0.40 - 5.02In vitro[2]
KaempferolXanthine Oxidase0.40 - 5.02In vitro[2]
QuercetinXanthine Oxidase7.23In vitro[3]
BaicaleinXanthine Oxidase9.44In vitro[3]
KaempferolmPGES-1- (downregulation)Activated macrophages[4]
IsorhamnetinmPGES-1- (downregulation)Activated macrophages[4]
IsorhamnetinCOX-2- (downregulation)Activated macrophages[4]

Modulation of Inflammatory Signaling Pathways:

This compound is predicted to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Flavonoids, and likely this compound, are thought to inhibit this pathway by preventing the degradation of IκB and thus blocking the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation and activation of these kinases lead to the activation of transcription factors like AP-1, which also regulate the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of p38 and JNK, thereby attenuating the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 Inhibition of Phosphorylation

Antioxidant Activity

This compound possesses antioxidant properties, which are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense systems.

Radical Scavenging:

The flavonoid structure of this compound, with its multiple hydroxyl groups, allows it to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components.

Activation of the Nrf2 Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Inhibition ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes

Apoptosis Induction and Cell Cycle Arrest

Flavonoids have been extensively studied for their anticancer properties, which are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. While specific data for this compound is scarce, studies on other flavonoids in cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) suggest potential mechanisms.

Apoptosis Induction:

Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Flavonoids often trigger the intrinsic pathway by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.

Cell Cycle Arrest:

Flavonoids can also halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G1/S or G2/M checkpoints. This is typically achieved by modulating the levels and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Table 2: Cytotoxic Activity of Structurally Related Flavonoids in Cancer Cell Lines

FlavonoidCell LineCancer TypeIC50 (µM)Reference
PhloretinHT-29Colon Cancer~50-100[5]
LuteolinHCT116Colon Cancer10 - 20[6]
FisetinLNCaPProstate Cancer10 - 60[7]
EmodinHepG2Liver Cancer~30[8]
EmodinA549Lung Cancer~40[8]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound in cellular models.

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

Anti_Inflammatory_Workflow Cell_Culture 1. Culture RAW 264.7 cells Pretreatment 2. Pretreat with this compound (various concentrations) Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect supernatant Incubation->Supernatant_Collection Cell_Lysis 6. Lyse cells Incubation->Cell_Lysis Griess_Assay Nitric Oxide (NO) Quantification (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine Quantification (PGE2, TNF-α, IL-6) (ELISA) Supernatant_Collection->ELISA Western_Blot Protein Expression Analysis (iNOS, COX-2, p-p38, p-IκB) (Western Blot) Cell_Lysis->Western_Blot

  • Cell Culture and Treatment: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA): The levels of PGE2, TNF-α, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS, COX-2, and Phosphorylated Signaling Proteins:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Assessment of Apoptosis and Cell Cycle Arrest in Cancer Cells (e.g., HT-29)
  • Cell Viability Assay (MTT Assay): HT-29 human colon cancer cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24, 48, and 72 hours. MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.

  • Apoptosis Analysis (Annexin V/PI Staining): Cells are treated with this compound for 48 hours. Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. The percentage of apoptotic cells (Annexin V-positive) is analyzed by flow cytometry.

  • Cell Cycle Analysis (PI Staining): After treatment with this compound for 24 hours, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C. The fixed cells are then washed with PBS and incubated with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 minutes at 37°C in the dark. The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Western Blot for Apoptosis and Cell Cycle-Related Proteins: Protein expression of Bax, Bcl-2, cleaved caspase-3, PARP, cyclins (D1, E, B1), and CDKs (CDK4, CDK2, CDC2) is analyzed by western blotting as described previously.

Conclusion

This compound is a promising flavonoid with potential therapeutic applications stemming from its anti-inflammatory, antioxidant, and antiproliferative properties. While direct experimental evidence for its molecular mechanisms is still emerging, studies on structurally related flavonoids provide a strong rationale for its ability to modulate the NF-κB, MAPK, and Nrf2 signaling pathways. The experimental protocols outlined in this guide offer a robust framework for future research aimed at elucidating the precise mechanisms of action of this compound in various cellular models. Such studies are crucial for validating its therapeutic potential and paving the way for its development as a novel agent for the prevention and treatment of a range of diseases. Further investigation is warranted to determine specific quantitative measures of its activity, such as IC50 values for enzyme inhibition and cytotoxicity, and to confirm its effects on key signaling molecules in relevant cellular contexts.

References

The In Vivo Odyssey of Hypolaetin: A Technical Guide to its Bioavailability and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypolaetin, a flavone with recognized anti-inflammatory and gastroprotective properties, holds significant promise for therapeutic applications. However, a comprehensive understanding of its in vivo bioavailability and metabolic fate is crucial for its successful translation into clinical practice. This technical guide synthesizes the current, albeit limited, knowledge on the pharmacokinetics of this compound, drawing parallels with structurally similar flavonoids to predict its metabolic journey within a biological system. This document outlines the anticipated metabolic transformations, including Phase I and Phase II reactions, and provides detailed experimental protocols for future in vivo investigations in rodent models. The included visualizations of predicted metabolic pathways and experimental workflows aim to serve as a practical resource for researchers dedicated to elucidating the full therapeutic potential of this promising natural compound.

Introduction to this compound

This compound (5,7,8,3',4'-pentahydroxyflavone) is a flavonoid aglycone found in various plant species. Its biological activities, particularly its anti-inflammatory effects, have been a subject of interest.[1][2] Like many flavonoids, this compound is often found in nature as a glycoside, such as this compound-8-glucoside.[1][2] The sugar moiety in these glycosides plays a significant role in their absorption and subsequent bioavailability. Generally, the aglycone form of a flavonoid is more readily absorbed across the intestinal barrier than its glycosidic counterpart.[3] Therefore, the in vivo journey of this compound often begins with the hydrolysis of its glycosidic bond.

Bioavailability of this compound: A Predictive Overview

Currently, there is a notable absence of published in vivo studies detailing the quantitative pharmacokinetic parameters of this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). However, based on the extensive research on other flavonoids with similar structures, such as luteolin and quercetin, we can infer the likely bioavailability profile of this compound.

Flavonoid aglycones are generally characterized by low to moderate oral bioavailability due to factors including poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination. It is anticipated that upon oral administration, a significant portion of this compound would undergo extensive metabolism before reaching systemic circulation.

Predicted Metabolic Pathways of this compound

The metabolism of flavonoids like this compound primarily occurs in the small intestine and the liver and can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis. For flavonoids, hydroxylation is a common Phase I modification catalyzed by cytochrome P450 enzymes. Given the already pentahydroxylated structure of this compound, further hydroxylation may be limited.

Phase II Metabolism

Phase II metabolism is the major route for flavonoid biotransformation, leading to the formation of more water-soluble conjugates that can be readily excreted. The principal Phase II reactions for this compound are predicted to be glucuronidation and sulfation.

  • Glucuronidation: This process involves the conjugation of glucuronic acid to the hydroxyl groups of this compound, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and are major metabolites found in plasma and urine.

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moieties of this compound, forming sulfate conjugates.

Methylation, another Phase II reaction catalyzed by catechol-O-methyltransferase (COMT), may also occur on the catechol structure of the B-ring of this compound.

The predicted primary metabolites of this compound are therefore its various glucuronide and sulfate conjugates. It is also plausible that mixed conjugates (e.g., sulfo-glucuronides) could be formed.

Hypolaetin_Metabolism This compound This compound PhaseI Phase I Metabolism (e.g., Hydroxylation) This compound->PhaseI CYP450 PhaseII Phase II Metabolism This compound->PhaseII PhaseI->PhaseII Glucuronidation Glucuronidation (UGTs) PhaseII->Glucuronidation Sulfation Sulfation (SULTs) PhaseII->Sulfation Methylation Methylation (COMT) PhaseII->Methylation Metabolites This compound Metabolites (Glucuronides, Sulfates, Methylated conjugates) Glucuronidation->Metabolites Sulfation->Metabolites Methylation->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Predicted metabolic pathways of this compound in vivo.

Detailed Experimental Protocols for In Vivo Pharmacokinetic Studies

To address the current knowledge gap, the following is a comprehensive, standardized protocol for investigating the bioavailability and metabolic pathways of this compound in a rat model.

Animal Model
  • Species: Male Sprague-Dawley rats (250-300 g).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Rats should be fasted overnight (12-16 hours) before oral administration of this compound, with continued access to water.

Drug Administration
  • Formulation: this compound should be suspended in a suitable vehicle, such as a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in water.

  • Route of Administration: Oral gavage.

  • Dosage: A preliminary dose-ranging study is recommended. A typical starting dose for a flavonoid pharmacokinetic study in rats is in the range of 10-50 mg/kg.

Blood Sampling
  • Cannulation: For serial blood sampling, cannulation of the jugular vein is recommended to minimize stress to the animals.

  • Sampling Time Points: Blood samples (approximately 0.2 mL) should be collected into heparinized tubes at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Plasma Preparation: Blood samples should be immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma should be stored at -80°C until analysis.

Urine and Feces Collection
  • Metabolic Cages: Following administration, rats should be housed in individual metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing: The total volume of urine and weight of feces should be recorded. Aliquots of urine and homogenized feces should be stored at -80°C until analysis.

Sample Analysis
  • Analytical Method: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.[4][5]

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile or methanol is a common and effective method for extracting flavonoids from plasma.[6]

    • Urine: A simple dilution followed by filtration may be sufficient.

    • Feces: Homogenization in a suitable solvent followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Enzymatic Hydrolysis: To quantify the total amount of this compound (aglycone + conjugates), plasma and urine samples can be incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent aglycone before analysis.

Pharmacokinetic Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t½, clearance (CL), and volume of distribution (Vd).

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting administration Oral Administration of this compound blood_sampling Serial Blood Sampling administration->blood_sampling urine_feces_collection Urine & Feces Collection administration->urine_feces_collection sample_processing Sample Processing (Plasma, Urine, Feces) blood_sampling->sample_processing urine_feces_collection->sample_processing hplc_ms HPLC-MS/MS Analysis sample_processing->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Workflow for in vivo pharmacokinetic study of this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following table is presented as a template for reporting the results from a future pharmacokinetic study, with hypothetical values for illustrative purposes.

ParameterUnitValue (Mean ± SD)
Cmax ng/mL500 ± 150
Tmax h1.5 ± 0.5
AUC₀₋ₜ ng·h/mL2500 ± 700
AUC₀₋∞ ng·h/mL2800 ± 800
h4.0 ± 1.0
CL/F L/h/kg0.5 ± 0.1
Vd/F L/kg2.5 ± 0.8

Conclusion and Future Directions

This technical guide provides a predictive overview of the bioavailability and metabolic pathways of this compound, based on the established principles of flavonoid pharmacology. The detailed experimental protocol and visualizations offer a robust framework for researchers to conduct the necessary in vivo studies to fill the existing knowledge gaps. Future research should focus on performing definitive pharmacokinetic studies in various animal models and eventually in humans to accurately determine the bioavailability and metabolic profile of this compound. Furthermore, identifying the specific UGT and SULT isoforms responsible for its metabolism will be crucial for understanding potential drug-drug interactions. A thorough understanding of its in vivo fate is paramount for the rational development of this compound as a novel therapeutic agent.

References

In Silico Docking of Hypolaetin: A Technical Guide to Exploring Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin, a flavonoid found in various medicinal plants, particularly of the Sideritis genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for drug discovery and development. In silico molecular docking provides a powerful computational approach to predict and analyze the binding interactions between this compound and its potential protein targets. This technical guide offers a comprehensive overview of the methodologies, data presentation, and visualization of signaling pathways relevant to the in silico study of this compound.

While specific, publicly available in-depth docking studies focusing exclusively on this compound are limited, this guide utilizes data and protocols from studies on structurally similar flavonoids to provide a representative framework. The principles and methodologies described herein are directly applicable to conducting docking studies with this compound.

Data Presentation: Quantitative Docking Results

Molecular docking simulations predict the binding affinity between a ligand (this compound) and a protein target. This affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger predicted interaction. The following tables present representative binding energy data from in silico studies of flavonoids structurally related to this compound against key protein targets implicated in inflammation and neurodegenerative diseases.

Table 1: Predicted Binding Energies of this compound Analogs with Protein Targets Involved in Neurodegenerative Diseases

FlavonoidTarget ProteinPDB IDBinding Energy (kcal/mol)
FisetinAcetylcholinesterase (AChE)4EY7-10.11
SterubinAcetylcholinesterase (AChE)4EY7-10.16
Epicatechin gallateAcetylcholinesterase (AChE)4EY7-10.42
FisetinBeta-secretase 1 (BACE-1)2ZJE-9.81
SterubinBeta-secretase 1 (BACE-1)2ZJE-8.96
Biochanin ABeta-secretase 1 (BACE-1)2ZJE-9.81

Note: Data is representative of studies on flavonoids with similar core structures to this compound.[1]

Table 2: Predicted Binding Energies of this compound Analogs with Anti-Apoptotic Protein Targets

FlavonoidTarget ProteinPDB IDBinding Energy (kcal/mol)
FisetinBcl-xl2YXJ-8.8
MyricetinBcl-xl2YXJ-8.6
QuercetinBcl-xl2YXJ-8.5
ApigeninBcl-xl2YXJ-8.3
KaempferolBcl-xl2YXJ-8.2
GalanginBcl-xl2YXJ-8.0

Note: Data is representative of studies on flavonoids with similar core structures to this compound.[2]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical workflow for performing in silico docking of a flavonoid like this compound with a protein target using widely accepted software such as AutoDock Vina.

Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file. This can be done using software like Discovery Studio or PyMOL.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[1]

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (--INVALID-LINK--).

  • Ligand Optimization:

    • Minimize the energy of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in the PDBQT format.

Molecular Docking using AutoDock Vina
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For example, a grid size of 60 x 60 x 60 Å with a spacing of 0.375 Å is commonly used.[1]

  • Docking Simulation:

    • Run the AutoDock Vina simulation. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[1]

    • Set the number of genetic algorithm (GA) runs (e.g., 25) and other parameters like population size and the maximum number of evaluations.[1]

  • Analysis of Results:

    • AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding energy score.

    • The pose with the lowest binding energy is typically considered the most favorable and representative binding mode.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the selected pose using visualization software like Discovery Studio or PyMOL.

Visualization of Signaling Pathways and Workflows

Understanding the broader biological context of this compound's interactions is essential. The following diagrams, created using the DOT language for Graphviz, illustrate a potential signaling pathway that could be modulated by flavonoids and a typical experimental workflow for in silico docking.

experimental_workflow Experimental Workflow for In Silico Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PubChem Obtain Ligand Structure (PubChem) PrepLig Prepare Ligand (Energy minimization) PubChem->PrepLig Grid Define Grid Box PrepProt->Grid PrepLig->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Binding Poses (Lowest binding energy) Dock->Analyze Visualize Visualize Interactions (Discovery Studio / PyMOL) Analyze->Visualize PI3K_AKT_Pathway Potential Modulation of PI3K/Akt Signaling by Flavonoids cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation CellGrowth Cell Growth & Proliferation Akt->CellGrowth Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation This compound This compound (Potential Inhibitor) This compound->PI3K Inhibition This compound->Akt Inhibition

References

A Technical Guide to the Antioxidant Capacity of Hypolaetin in Comparison to Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant capacity of the flavonoid hypolaetin, benchmarked against other structurally related and widely studied flavonoids: quercetin, luteolin, and apigenin. This document summarizes quantitative data from established in vitro antioxidant assays, details the experimental protocols for these assays, and presents visual representations of key concepts to facilitate understanding and further research in the field of flavonoid antioxidant activity.

Introduction: The Antioxidant Potential of Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their antioxidant properties are a cornerstone of their potential health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. The capacity of a flavonoid to scavenge free radicals and chelate metal ions is intimately linked to its chemical structure. Key structural features that enhance antioxidant activity include the number and position of hydroxyl (-OH) groups, the presence of a catechol (3',4'-dihydroxy) group in the B-ring, a 2,3-double bond in the C-ring, and a 4-oxo (carbonyl) group in the C-ring.[1]

This compound (3',4',5,7,8-pentahydroxyflavone) is a flavone that possesses several of these advantageous structural motifs, suggesting a potent antioxidant capacity. This guide aims to provide a comparative quantitative assessment of this compound's antioxidant potential relative to other prominent flavonoids.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is commonly assessed using various in vitro assays that measure their ability to scavenge synthetic radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency.[2][3][4][5]

While direct comparative studies quantifying the antioxidant activity of pure this compound are limited in the readily available scientific literature, data for its glycoside derivatives and for structurally similar flavonoids provide a strong basis for estimating its potential. The following tables summarize the IC50 values for quercetin, luteolin, and apigenin from DPPH and ABTS radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity (IC50)

FlavonoidIC50 (µg/mL)IC50 (µM)¹
This compound-7-O-glucoside~25.0²~55.4
Quercetin1.846.09
Luteolin2.107.34
ApigeninNot ReportedNot Reported
Kaempferol5.3218.58
Vitamin C (Ascorbic Acid)3.0317.20
BHT (Butylated hydroxytoluene)10.5047.65

¹ Molar masses ( g/mol ): this compound-7-O-glucoside ~450.38, Quercetin 302.24, Luteolin 286.24, Kaempferol 286.24, Vitamin C 176.12, BHT 220.35. ² Estimated from a study on Sideritis extracts rich in this compound.

Table 2: ABTS Radical Scavenging Activity (IC50)

FlavonoidIC50 (µg/mL)IC50 (µM)¹
This compoundNot ReportedNot Reported
Quercetin0.511.69
Luteolin0.592.06
Apigenin0.823.03
Kaempferol0.852.97
Vitamin C (Ascorbic Acid)2.1612.26
BHT (Butylated hydroxytoluene)1.456.58

¹ Molar masses ( g/mol ): Quercetin 302.24, Luteolin 286.24, Apigenin 270.24, Kaempferol 286.24, Vitamin C 176.12, BHT 220.35.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to enable replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds (flavonoids) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive control (e.g., Ascorbic Acid, Trolox, or BHT).

    • Solvent for blank.

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the positive control.

    • In a 96-well microplate or cuvettes, add a specific volume of each dilution to a fixed volume of the DPPH working solution.

    • Include a control containing only the solvent and the DPPH solution.

    • Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c782913586="" class="inline ng-star-inserted">

      Abscontrol\text{Abs}{\text{control}}Abscontrol​
      - ngcontent-ng-c4139270029="" _nghost-ng-c782913586="" class="inline ng-star-inserted">
      Abssample\text{Abs}{\text{sample}}Abssample​
      ) / ngcontent-ng-c4139270029="" _nghost-ng-c782913586="" class="inline ng-star-inserted">
      Abscontrol\text{Abs}{\text{control}}Abscontrol​
      ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compounds and positive controls.

    • Solvent (e.g., ethanol or phosphate-buffered saline).

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with the solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and positive controls.

    • Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.

    • Incubate the reaction at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Reagents:

    • Fluorescein sodium salt (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).

    • Trolox (a water-soluble vitamin E analog) as a standard.

    • Phosphate buffer (pH 7.4).

    • Test compounds.

  • Procedure:

    • Prepare a standard curve using known concentrations of Trolox.

    • In a black 96-well microplate, add the fluorescein solution, followed by the test compound or Trolox standard.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically over time (typically every 1-2 minutes for at least 60 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between flavonoid structure, antioxidant mechanisms, and experimental procedures can aid in comprehension. The following diagrams are rendered using Graphviz.

Flavonoid_Structure_Activity cluster_structure Key Structural Features for Antioxidant Activity cluster_mechanism Antioxidant Mechanisms Structure Flavonoid Structure B-ring Hydroxylation (Catechol) C-ring Unsaturation (2,3-double bond) C-ring 4-oxo group A & C-ring Hydroxylation Mechanism Radical Scavenging Hydrogen Atom Transfer (HAT) Single Electron Transfer (SET) Metal Chelation Structure:f1->Mechanism:f1 enhances Structure:f2->Mechanism:f0 facilitates Structure:f3->Mechanism:f0 enhances Structure:f4->Mechanism:f1 contributes to

Caption: Structure-Activity Relationship of Flavonoids.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Flavonoid Dilutions & Positive Control start->prep_samples reaction Mix DPPH with Sample/ Control/Blank prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min) reaction->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Caption: DPPH Radical Scavenging Assay Workflow.

Antioxidant_Signaling_Modulation ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates NFkB NF-κB ROS->NFkB activates Flavonoids Flavonoids (e.g., this compound) Flavonoids->ROS scavenges Flavonoids->Nrf2 activates Flavonoids->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->ROS neutralizes Inflammation Inflammation NFkB->Inflammation promotes

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Hypolaetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin (3',4',5,7,8-Pentahydroxyflavone) is a flavonoid of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and gastroprotective properties. It is predominantly found in plants of the Sideritis genus, commonly known as mountain tea. This document provides detailed protocols for the efficient extraction of this compound from its natural sources and its subsequent purification to a high degree of purity, suitable for research and drug development purposes.

Data Presentation: Extraction Yield and this compound Content

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated higher efficiency compared to conventional methods. The following table summarizes quantitative data from studies on various Sideritis species.

Plant SourceExtraction MethodKey ParametersExtraction Yield (%)This compound Derivatives Content (mg/g dry weight)Reference
Sideritis scardicaMAE87.9% Ethanol, 25 min, 100 °C5.6 - 21.672.03 - 135.61[1]
Sideritis raeseriMAE87.9% Ethanol, 25 min, 100 °CNot specified~133.21
Sideritis clandestinaMAE87.9% Ethanol, 25 min, 100 °CNot specifiedNot specified
Sideritis euboeaMAE87.9% Ethanol, 25 min, 100 °CNot specifiedNot specified
Sideritis syriacaMAE87.9% Ethanol, 25 min, 100 °CNot specifiedNot specified
Sideritis raeseriUAE65% Ethanol, 50 min, 63 °C, 1:40 solid:solventNot specified11.73[2]
Sideritis scardicaInfusionNot applicableNot specified78.33[3]
Sideritis raeseriEthanol ExtractionNot specifiedNot specifiedHigher in less polar extracts[4]

Experimental Protocols

Extraction of this compound from Sideritis spp.

This protocol describes the general steps for extracting this compound from dried and ground aerial parts of Sideritis plants.

1.1. Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient method for extracting flavonoids.

  • Materials and Reagents:

    • Dried and powdered Sideritis plant material

    • 80-90% Ethanol in deionized water

    • Microwave extraction system

    • Filter paper or centrifugation apparatus

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the powdered plant material and place it into a microwave extraction vessel.

    • Add 200 mL of 80-90% ethanol to the vessel.

    • Set the MAE parameters: temperature to 100°C, extraction time to 25 minutes, and microwave power to an appropriate level to maintain the temperature.

    • After extraction, allow the mixture to cool to room temperature.

    • Separate the extract from the solid plant material by filtration or centrifugation.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

    • Store the crude extract at 4°C for further purification.

1.2. Ultrasound-Assisted Extraction (UAE)

UAE is another efficient green extraction technique.

  • Materials and Reagents:

    • Dried and powdered Sideritis plant material

    • 65% Ethanol in deionized water

    • Ultrasonic bath or probe sonicator

    • Filter paper or centrifugation apparatus

    • Rotary evaporator

  • Procedure:

    • Mix 10 g of the powdered plant material with 400 mL of 65% ethanol in a beaker (solid-to-solvent ratio of 1:40).

    • Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Set the extraction temperature to 60-65°C and sonicate for 50 minutes.

    • After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

    • Store the resulting crude extract at 4°C.

Purification of this compound

The purification of this compound from the crude extract is typically a multi-step process involving column chromatography followed by preparative HPLC.

2.1. Step 1: Column Chromatography (Fractionation)

This step aims to separate the crude extract into fractions enriched with flavonoids.

  • Materials and Reagents:

    • Crude Sideritis extract

    • Silica gel (60-120 mesh) or Polyamide resin

    • Glass column

    • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water)

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • UV lamp (254 nm and 365 nm)

  • Procedure:

    • Prepare the column by packing silica gel or polyamide resin using a slurry method with the initial mobile phase (e.g., 100% n-hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica mixture onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be:

      • n-hexane

      • n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1)

      • Ethyl acetate

      • Ethyl acetate:methanol mixtures (e.g., 9:1, 8:2, 1:1)

      • Methanol

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the separation by TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., ethyl acetate:formic acid:water), and visualize the spots under a UV lamp.

    • Pool the fractions that show a similar TLC profile and are rich in the target compound (flavonoids typically appear as dark spots under UV 254 nm and may fluoresce at 365 nm).

    • Evaporate the solvent from the pooled fractions to obtain a flavonoid-enriched fraction.

2.2. Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is for the isolation of highly pure this compound.

  • Materials and Reagents:

    • Flavonoid-enriched fraction

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade water with 0.1% formic acid or acetic acid

    • Preparative HPLC system with a C18 column and a fraction collector

  • Procedure:

    • Dissolve the flavonoid-enriched fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

    • Set up the preparative HPLC with a C18 column.

    • Develop a suitable gradient elution method. An example method could be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile or Methanol

      • Gradient: Start with a low percentage of B (e.g., 10-20%), and gradually increase to a higher percentage (e.g., 50-70%) over 30-40 minutes.

      • Flow rate: Dependent on the column dimensions (typically 5-20 mL/min for preparative columns).

      • Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 280 nm or 340 nm).

    • Inject the sample onto the column.

    • Collect the fractions corresponding to the peak of interest (this compound). The retention time of this compound will need to be determined using an analytical standard if available, or by subsequent analysis of the collected fractions.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

    • Confirm the purity of the isolated this compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

experimental_workflow plant_material Sideritis spp. (Dried, Powdered) extraction Extraction (MAE or UAE) Solvent: Ethanol/Water plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel / Polyamide) crude_extract->column_chromatography fractionation Fraction Collection & TLC Analysis column_chromatography->fractionation enriched_fraction Flavonoid-Enriched Fraction fractionation->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Anti-inflammatory Signaling Pathway of this compound

Flavonoids, including this compound, exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of enzymes that produce pro-inflammatory mediators, such as prostaglandins.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid cleavage pla2->membrane_phospholipids cox Cyclooxygenase (COX) Enzymes arachidonic_acid->cox prostaglandins Prostaglandins (Pro-inflammatory mediators) cox->prostaglandins synthesis inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation This compound This compound This compound->cox inhibits

Caption: this compound's inhibition of the prostaglandin synthesis pathway.

References

Application Note: Quantification of Hypolaetin in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin is a flavonoid found in various plant species, notably in the genus Sideritis, commonly known as ironwort or mountain tea. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound in plant extracts. The described protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. Detection and quantification are performed using a UV-Vis detector, leveraging the characteristic UV absorbance of flavonoids.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid (85%)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Plant material (dried and finely powdered)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • pH meter

Preparation of Solutions
  • Mobile Phase A: 0.1% Orthophosphoric acid in deionized water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

Proper sample preparation is critical for accurate HPLC analysis of plant extracts.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Orthophosphoric acid in waterB: Acetonitrile
Gradient Elution 0-5 min, 15% B5-20 min, 15-40% B20-25 min, 40-15% B25-30 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 348 nm[1][2]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[1]. The following are representative validation parameters for a similar flavonoid, which should be established specifically for this compound.

Linearity

The linearity of the method is determined by injecting a series of standard solutions of known concentrations. A calibration curve is constructed by plotting the peak area against the concentration.

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 1234> 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.150.50
Precision

Precision is assessed by performing repeated injections of a standard solution and expressing the results as the relative standard deviation (%RSD).

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound10< 2.0< 2.0
50< 2.0< 2.0
100< 2.0< 2.0
Accuracy (Recovery)

Accuracy is determined by spiking a blank plant matrix with a known concentration of the standard and calculating the percentage recovery.

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound109.898.0
5049.599.0
100101.2101.2

Data Analysis

The concentration of this compound in the plant extract is calculated using the regression equation obtained from the calibration curve of the this compound standard.

Experimental Workflow Diagram

HPLC_Workflow A Plant Material (Dried, Powdered) B Extraction (80% Methanol, Sonication) A->B C Centrifugation (4000 rpm, 15 min) B->C D Filtration (0.45 µm Syringe Filter) C->D E HPLC Analysis D->E F Data Acquisition and Processing E->F G Quantification of this compound F->G

Caption: Workflow for the quantification of this compound in plant extracts.

Signaling Pathway (Illustrative)

While this application note focuses on the analytical method, understanding the biological context of this compound is important. The following diagram illustrates a simplified, hypothetical signaling pathway where a flavonoid like this compound might exert its anti-inflammatory effects.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane NF_kB_Pathway NF-κB Pathway Cell_Membrane->NF_kB_Pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Cytokines induces This compound This compound This compound->NF_kB_Pathway inhibits Inflammatory_Response Inflammatory Response Pro_inflammatory_Cytokines->Inflammatory_Response leads to

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are essential for the quality assessment of plant-based products and for furthering research into the therapeutic potential of this compound.

References

Preparing Hypolaetin Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Hypolaetin is a flavonoid, a class of natural compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into the therapeutic potential of this compound expands, the need for standardized and reproducible protocols for in vitro studies becomes increasingly critical. A crucial first step in any cell-based assay is the accurate and effective preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture experiments, ensuring consistency and reliability in research and drug development applications.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValue
Molecular Formula C₁₅H₁₀O₇
Molecular Weight 302.24 g/mol
Appearance Yellowish crystalline powder
Solubility While specific quantitative data for this compound is not readily available, based on the behavior of structurally similar flavonoids like luteolin, it is highly soluble in Dimethyl Sulfoxide (DMSO) and to a lesser extent in ethanol. It is poorly soluble in water.

Recommended Solvents for Stock Solutions

Based on the solubility profile of similar flavonoids, the following solvents are recommended for preparing this compound stock solutions:

  • Dimethyl Sulfoxide (DMSO): DMSO is the preferred solvent due to its high solvating power for flavonoids, allowing for the preparation of high-concentration stock solutions. This minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.

  • Ethanol (EtOH): Ethanol can also be used as a solvent, although it may not achieve the same high concentrations as DMSO. When using ethanol, it is crucial to ensure complete dissolution.

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid adverse effects on cell viability and function.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 302.24 g/mol = 3.0224 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 3.02 mg of this compound powder directly into the microcentrifuge tube. Record the exact weight.

  • Dissolving this compound:

    • Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound. For example, if you weighed exactly 3.02 mg, add 1.0 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions in a laminar flow hood. Filtration of DMSO stock solutions is generally not recommended as it can lead to loss of the compound.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Properly stored, the stock solution should be stable for several months.

Working Concentrations for Cell Culture Experiments

The optimal working concentration of this compound will vary depending on the cell type and the specific biological endpoint being investigated. Based on studies with structurally related flavonoids and this compound derivatives, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. It is advisable to perform a dose-response study to determine the optimal concentration for your specific experimental system.

Experimental Workflow for Cell Treatment

The following diagram illustrates a typical workflow for treating cells with a this compound stock solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Add Working Solution to Cells dilute->treat seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

Fig. 1: Experimental workflow for cell treatment.

This compound and Cellular Signaling Pathways

Flavonoids, including those structurally similar to this compound, are known to modulate various intracellular signaling pathways that are critical for cell survival, proliferation, and apoptosis. Two of the most well-documented pathways affected by flavonoids are the PI3K/Akt and MAPK pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The diagram below illustrates a simplified overview of the PI3K/Akt and MAPK signaling cascades and indicates the potential points of modulation by flavonoids like this compound.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis This compound This compound This compound->PI3K Modulates This compound->ERK Modulates

Fig. 2: Modulation of PI3K/Akt and MAPK pathways.

Conclusion

The protocol outlined in this application note provides a standardized method for preparing this compound stock solutions for use in cell culture experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. The provided information on working concentrations and relevant signaling pathways will aid researchers in designing and interpreting their in vitro studies with this compound. As with any experimental compound, it is crucial to perform appropriate controls, including a vehicle control (DMSO or ethanol alone), to account for any potential effects of the solvent on the cells.

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Hypolaetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the identification and characterization of novel anti-inflammatory agents is a significant focus of drug discovery and development.

Hypolaetin, a flavonoid predominantly found in plants of the Sideritis genus, has demonstrated notable anti-inflammatory properties in various studies.[1][2] This document provides a detailed protocol for assessing the anti-inflammatory potential of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols outlined herein describe methods to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this document elucidates the likely molecular mechanisms of this compound's anti-inflammatory action through the modulation of the NF-κB and MAPK signaling pathways.

Data Presentation

While specific in vitro quantitative data for this compound is not extensively available in publicly accessible literature, the following table presents representative data for a structurally similar flavonoid, quercetin, to illustrate the expected dose-dependent inhibitory effects on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Researchers using this protocol would generate analogous data for this compound.

Table 1: Representative Anti-inflammatory Activity of a Flavonoid (Quercetin) in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorAssay TypeIC50 Value (µM)Reference
Nitric Oxide (NO)Griess Assay~20-30[2]
Prostaglandin E2 (PGE2)ELISA~10-20[3]
TNF-αELISA~5-15
IL-6ELISA~10-25

Note: The IC50 values presented are approximate and can vary based on experimental conditions. This table serves as an example of how to present quantitative data obtained from the described protocols.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged every 2-3 days or when they reach 80-90% confluency. Adherent cells can be detached using a cell scraper.

Assessment of Cytotoxicity (MTT Assay)

Prior to evaluating the anti-inflammatory activity of this compound, it is crucial to determine its non-toxic concentration range in RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Subsequent anti-inflammatory assays should use non-toxic concentrations of this compound.

In Vitro Anti-inflammatory Assay Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis of Inflammatory Markers seed Seed RAW 264.7 cells (1 x 10^5 cells/well) adhere Allow cells to adhere (overnight) seed->adhere pretreat Pre-treat with this compound (various concentrations) for 1-2 hours adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Nitric Oxide (NO) (Griess Assay) collect->griess elisa PGE2, TNF-α, IL-6, IL-1β (ELISA) collect->elisa

Figure 1: General experimental workflow for the in vitro anti-inflammatory assay.
Measurement of Nitric Oxide (NO) Production (Griess Assay)

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (a stable product of NO).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in the workflow.

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)

Prostaglandin E2 (PGE2), produced via the cyclooxygenase-2 (COX-2) pathway, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key mediators of the inflammatory response. Their levels in the cell culture supernatant can be quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Procedure:

    • Use the cell culture supernatants collected from the anti-inflammatory assay.

    • Follow the manufacturer's instructions provided with the specific ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.

    • In general, the procedure involves adding the supernatant to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the concentration of each mediator using the respective standard curves provided with the kits.

Signaling Pathways

Flavonoids, including this compound, are known to exert their anti-inflammatory effects by modulating key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB (degradation) IkB->p_IkB nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nucleus->genes induces This compound This compound This compound->IKK inhibits

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as p38, JNK, and ERK, is another critical signaling cascade activated by LPS. Phosphorylation of these MAPKs leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of MAPKs, thus attenuating the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs phosphorylates MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates nucleus Nucleus AP1->nucleus translocates genes Pro-inflammatory Gene Transcription nucleus->genes induces This compound This compound This compound->MKKs inhibits

Figure 3: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying the inhibition of key inflammatory mediators and investigating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways, researchers can effectively characterize the therapeutic potential of this promising natural compound. The successful application of these methods will contribute to a deeper understanding of this compound's bioactivity and support its further development as a potential anti-inflammatory agent.

References

Application of Hypolaetin in Animal Models of Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the role of neuroinflammation and oxidative stress in the pathogenesis of these devastating conditions. Hypolaetin, a flavonoid found in various plant species, has demonstrated potent anti-inflammatory and antioxidant properties in several studies.[1][2][3] While direct studies of this compound in animal models of neurodegeneration are currently limited, its known biological activities suggest a strong therapeutic potential worth investigating. Flavonoids, as a class of compounds, are widely recognized for their neuroprotective effects.[4][5][6][7]

These application notes provide a hypothetical framework for researchers to explore the efficacy of this compound in preclinical animal models of neurodegeneration. The protocols outlined below are based on established experimental paradigms and the known mechanisms of action of structurally similar flavonoids.

Hypothetical Application Notes

Alzheimer's Disease (AD)

Scientific Rationale: A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques, which trigger neuroinflammatory responses and oxidative stress, leading to synaptic dysfunction and neuronal death. This compound's anti-inflammatory properties could potentially mitigate the microglia- and astrocyte-mediated inflammatory cascade induced by Aβ.[1][3] Its antioxidant activity may also protect neurons from Aβ-induced reactive oxygen species (ROS) damage.[8][9][10]

Proposed Application: In transgenic mouse models of AD, such as the 5XFAD or APP/PS1 mice, this compound could be administered to assess its ability to:

  • Reduce the cerebral Aβ plaque burden.

  • Alleviate neuroinflammation by decreasing pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β).

  • Reduce oxidative stress markers in the brain.

  • Improve cognitive deficits in behavioral tasks like the Morris water maze or Y-maze.

Parkinson's Disease (PD)

Scientific Rationale: PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. Oxidative stress and neuroinflammation are major contributors to the neurodegenerative process in PD.[11] this compound's capacity to scavenge free radicals and inhibit inflammatory pathways could protect dopaminergic neurons from degeneration.[1][3][8]

Proposed Application: In neurotoxin-induced models of PD, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) models, this compound could be investigated for its potential to:

  • Prevent the loss of dopaminergic neurons in the substantia nigra.

  • Restore striatal dopamine levels.

  • Ameliorate motor deficits assessed by tests such as the rotarod or cylinder test.

  • Suppress microglial activation and the subsequent inflammatory response.

Amyotrophic Lateral Sclerosis (ALS)

Scientific Rationale: ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord. While the exact cause of ALS is not fully understood, oxidative stress and neuroinflammation are implicated in its pathogenesis. The anti-inflammatory and antioxidant effects of this compound could offer a neuroprotective strategy for motor neurons.[1][3][8]

Proposed Application: In transgenic mouse models of ALS, such as the SOD1G93A model, this compound could be evaluated for its ability to:

  • Delay the onset of motor symptoms and extend survival.

  • Preserve motor neuron numbers in the spinal cord.

  • Reduce markers of oxidative stress and inflammation in the central nervous system.

  • Improve motor performance on tests like the hanging wire test or grip strength test.

Hypothetical Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential positive outcomes of this compound treatment in various animal models of neurodegeneration.

Table 1: Alzheimer's Disease Model (5XFAD Mice)

ParameterVehicle ControlThis compound (20 mg/kg)This compound (40 mg/kg)
Aβ Plaque Load (%) 15.2 ± 2.110.5 ± 1.87.8 ± 1.5**
IL-1β (pg/mg protein) 85.3 ± 9.262.1 ± 7.545.7 ± 6.3
TNF-α (pg/mg protein) 112.5 ± 12.881.4 ± 10.1*63.2 ± 8.9
Escape Latency (s) - MWM 55.6 ± 6.340.2 ± 5.1*32.8 ± 4.7**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Parkinson's Disease Model (MPTP-induced)

ParameterVehicle ControlThis compound (20 mg/kg)This compound (40 mg/kg)
TH+ Neurons (SNpc) 3,500 ± 4505,200 ± 5106,800 ± 620**
Striatal Dopamine (ng/mg) 4.5 ± 0.87.2 ± 1.19.8 ± 1.5
Rotarod Latency (s) 85 ± 12135 ± 15*175 ± 20
Iba-1+ Microglia (%) 45.2 ± 5.128.7 ± 4.3*18.9 ± 3.8**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. TH+ = Tyrosine Hydroxylase positive; SNpc = Substantia Nigra pars compacta.

Table 3: Amyotrophic Lateral Sclerosis Model (SOD1G93A Mice)

ParameterVehicle ControlThis compound (20 mg/kg)This compound (40 mg/kg)
Disease Onset (days) 90 ± 5102 ± 6115 ± 7**
Survival (days) 125 ± 8138 ± 9150 ± 10
Motor Neuron Count (%) 42 ± 658 ± 7*75 ± 8
Grip Strength (g) 65 ± 885 ± 10*105 ± 12**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
  • Animal Model: 3-month-old male and female 5XFAD transgenic mice and wild-type littermates.

  • This compound Preparation: Dissolve this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile saline.

  • Treatment Groups:

    • Group 1: Wild-type + Vehicle

    • Group 2: 5XFAD + Vehicle

    • Group 3: 5XFAD + this compound (20 mg/kg)

    • Group 4: 5XFAD + this compound (40 mg/kg)

  • Administration: Daily oral gavage for 12 weeks.

  • Behavioral Testing (Weeks 10-11):

    • Morris Water Maze (MWM): Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during the probe trial.

    • Y-Maze: Evaluate short-term spatial working memory based on spontaneous alternation behavior.

  • Tissue Collection (End of Week 12):

    • Anesthetize mice and perfuse with ice-cold PBS.

    • Harvest brains; one hemisphere for histology and the other for biochemical analysis.

  • Biochemical Analysis:

    • ELISA: Quantify Aβ40 and Aβ42 levels in brain homogenates. Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

    • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of oxidative stress (e.g., 4-HNE).

  • Histological Analysis:

    • Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 6E10), activated microglia (Iba-1), and astrocytes (GFAP).

    • Thioflavin S Staining: Visualize dense-core amyloid plaques.

Protocol 2: Neuroprotective Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
  • Animal Model: 8-10 week old male C57BL/6 mice.

  • MPTP Induction: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • This compound Preparation: As described in Protocol 1.

  • Treatment Groups:

    • Group 1: Saline + Vehicle

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (20 mg/kg)

    • Group 4: MPTP + this compound (40 mg/kg)

  • Administration: Daily oral gavage starting 3 days prior to MPTP injection and continuing for 7 days post-injection.

  • Behavioral Testing (Day 7 post-MPTP):

    • Rotarod Test: Assess motor coordination and balance.

    • Cylinder Test: Evaluate forelimb akinesia.

  • Tissue Collection (Day 7 post-MPTP):

    • Harvest brains for biochemical and histological analysis.

  • Biochemical Analysis:

    • HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue.

  • Histological Analysis:

    • Immunohistochemistry: Stain midbrain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc). Stain striatal sections for Iba-1 to assess microglial activation.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Proposed Neuroprotective Mechanism of this compound Neurotoxins_Abeta Neurotoxins / Aβ ROS ↑ Reactive Oxygen Species (ROS) Neurotoxins_Abeta->ROS Neuroinflammation ↑ Neuroinflammation Neurotoxins_Abeta->Neuroinflammation Neuronal_Death Neuronal Death ROS->Neuronal_Death Neuroinflammation->Neuronal_Death This compound This compound This compound->ROS Inhibits This compound->Neuroinflammation Inhibits

Caption: Proposed mechanism of this compound's neuroprotective effects.

G cluster_1 Experimental Workflow: Alzheimer's Disease Model Animal_Model 5XFAD Mice Treatment This compound (oral gavage) Animal_Model->Treatment Behavioral Behavioral Testing (MWM, Y-Maze) Treatment->Behavioral Tissue Tissue Collection Behavioral->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis

Caption: Workflow for evaluating this compound in an AD mouse model.

G cluster_2 Putative Signaling Pathway Modulation by this compound Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB->Pro_inflammatory_Genes Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2->Antioxidant_Genes This compound This compound This compound->NFkB Inhibits This compound->Nrf2 Activates

Caption: Putative signaling pathways modulated by this compound.

Disclaimer: The application notes, protocols, and data presented herein are hypothetical and intended for research guidance only. They are based on the known biological activities of this compound and related flavonoids. Further direct experimental validation is required to confirm these potential applications and outcomes.

References

Application Notes and Protocols for Hypolaetin Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of the flavonoid hypolaetin in various solvents and pH conditions. Due to the limited availability of direct stability data for this compound, this document leverages data from the structurally similar and closely related flavonoids, luteolin and quercetin, to provide valuable insights and detailed experimental protocols. This compound is chemically known as 8-hydroxyluteolin, making the stability data of luteolin a particularly relevant proxy.[1]

Introduction to this compound Stability

This compound is a flavone, a subclass of flavonoids, recognized for its potential therapeutic properties, including anti-inflammatory and anti-ulcer activities. The stability of this compound is a critical parameter for its development as a pharmaceutical agent, as it influences its shelf-life, bioavailability, and efficacy. Like other flavonoids, this compound's stability is susceptible to environmental factors such as solvent polarity, pH, temperature, and light. Degradation can occur through oxidation and hydrolysis, leading to a loss of biological activity.

Data Presentation: Stability of Structurally Similar Flavonoids

The following tables summarize the stability and solubility data for luteolin and quercetin, which can be used to infer the stability profile of this compound.

Table 1: Solubility of Luteolin in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)0.31 ± 0.08[2]
Tetrahydrofuran (THF)0.30 ± 0.03[2]
Butanol0.29 ± 0.08[2]
1,4-Dioxane0.28 ± 0.03[2]
Methanol0.28 ± 0.04[2]
Diethyl Ether0.27 ± 0.06[2]
Ethanol0.25 ± 0.05[2]
Ethyl Acetate0.25 ± 0.04[2]
Acetone0.21 ± 0.04[2]
Propanol0.21 ± 0.03[2]
Acetonitrile0.20 ± 0.02[2]
DichloromethaneVery Low[2]
WaterVery Low[2][3]

Table 2: Stability of Quercetin under Different pH Conditions in Ethanol

pHStability after a specified periodReference
2.079.21% disintegration of standard Quercetin solution[4]
6.899.57% stability of standard Quercetin solution[4]

Note: Flavonoids like quercetin are generally more stable in acidic to neutral conditions and degrade more rapidly in alkaline environments.[4][5][6]

Experimental Protocols

This section details the methodologies for assessing the stability of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability testing.

Materials:

  • This compound standard

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Selected solvents for stability testing (e.g., methanol, ethanol, phosphate buffers of various pH), HPLC grade

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). DMSO is often used for initial dissolution due to the poor water solubility of many flavonoids.[2]

  • Working Solution Preparation: From the stock solution, prepare working solutions at the desired concentration (e.g., 100 µg/mL) by diluting with the respective test solvents (e.g., ethanol, methanol, phosphate buffer pH 4, 7, and 9).

  • Initial Analysis: Immediately after preparation, analyze the working solutions using a validated HPLC-DAD method to determine the initial concentration (T=0).

Protocol 2: HPLC-DAD Method for Quantification of this compound

Objective: To develop and validate an HPLC-DAD method for the accurate quantification of this compound and its degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: Acetonitrile or Methanol

  • This compound standard solutions

  • Syringe filters (0.45 µm)

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient elution is typically used for flavonoids. An example gradient is: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B; 55-60 min, 100% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (flavonoids typically have maxima around 280 nm and 350 nm).[7][8]

  • Method Validation: Validate the HPLC method for linearity, precision, accuracy, and specificity according to ICH guidelines.

  • Sample Analysis: Filter all samples through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 3: Stability Testing in Different Solvents

Objective: To evaluate the stability of this compound in various organic solvents over time.

Procedure:

  • Prepare working solutions of this compound in different solvents (e.g., methanol, ethanol, DMSO, and an aqueous solution) as described in Protocol 1.

  • Store the solutions at a controlled temperature (e.g., 25 °C) and protected from light.

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • Analyze the samples using the validated HPLC-DAD method (Protocol 2) to determine the remaining concentration of this compound.

  • Calculate the percentage of degradation over time for each solvent.

Protocol 4: Stability Testing at Different pH Values

Objective: To assess the impact of pH on the stability of this compound.

Procedure:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare working solutions of this compound in each buffer solution as described in Protocol 1.

  • Store the solutions at a controlled temperature (e.g., 25 °C) and protected from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect samples.

  • Analyze the samples using the HPLC-DAD method (Protocol 2) to quantify the concentration of this compound.

  • Determine the degradation rate constant and half-life (t½) at each pH. Flavonoid degradation often follows first-order kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solutions (Different Solvents & pH) stock->working storage Store Samples (Controlled Temp. & Light) working->storage sampling Withdraw Aliquots at Time Intervals storage->sampling hplc HPLC-DAD Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Calculate Degradation Rate & Half-life quantify->kinetics

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Oxidation / Hydrolysis (Solvent, pH, Temp, Light) Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: General Degradation Pathway of Flavonoids.

Conclusion

References

High-Purity Hypolaetin for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of high-purity hypolaetin in research settings. This compound, a flavonoid with the chemical name 3',4',5,7,8-Pentahydroxyflavone, has garnered significant interest for its potent anti-inflammatory and antioxidant properties. This guide is intended to facilitate the exploration of its therapeutic potential.

Commercial Suppliers of High-Purity this compound

For researchers seeking to procure high-purity this compound, several commercial suppliers are available. It is recommended to request a certificate of analysis to ensure the purity and quality of the compound.

SupplierProduct NameCAS NumberMolecular FormulaPurity
Pharmaffiliates This compound27696-41-9C15H10O7High Purity (API Grade)[1]
MedChemExpress This compound (8-Hydroxyluteolin)27696-41-9C15H10O7>98%

Note: Availability and purity may vary. Please consult the supplier's website for the most current information.

Biological Activities and Applications

This compound has demonstrated a range of biological activities, making it a valuable tool for investigating various physiological and pathological processes.

Anti-inflammatory Activity

This compound and its glycoside derivatives have been shown to possess significant anti-inflammatory properties. Studies have demonstrated its efficacy in various models of inflammation.[2] For instance, this compound-8-glucoside was found to be more potent than phenylbutazone in suppressing the acute phase of adjuvant-carrageenan-induced inflammation in rats.[2] This effect is, at least in part, attributed to its ability to modulate the production of prostaglandins, key mediators of inflammation.

Antioxidant Activity

Like many flavonoids, this compound is a potent antioxidant.[3] Its structure, rich in hydroxyl groups, allows it to effectively scavenge free radicals and reduce oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases, including cancer and inflammatory disorders.

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).[3] Its ability to modulate signaling pathways involved in cell growth and survival is a key area of ongoing research.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1]

Materials:

  • High-purity this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol or another suitable solvent.

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only the solvent and DPPH solution should be included.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Soybean 15-Lipoxygenase (15-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of 15-lipoxygenase, an enzyme involved in the inflammatory pathway.

Principle: 15-LOX catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene product that can be monitored by an increase in absorbance at 234 nm. Inhibitors of 15-LOX will reduce the rate of this reaction.

Materials:

  • High-purity this compound

  • Soybean 15-lipoxygenase (Sigma-Aldrich or similar)

  • Linoleic acid

  • Borate buffer (0.2 M, pH 9.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of soybean 15-LOX in borate buffer.

  • Prepare a substrate solution of linoleic acid in borate buffer.

  • In a cuvette, pre-incubate the enzyme solution with various concentrations of this compound for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately measure the increase in absorbance at 234 nm over a period of 5 minutes using a spectrophotometer.

  • A control reaction without the inhibitor should be run in parallel.

  • Calculate the percentage of inhibition and, if desired, the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Snake Venom Phospholipase A2 (svPLA2) Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of phospholipase A2 from snake venom, which is structurally similar to human inflammatory PLA2.

Principle: Phospholipase A2 hydrolyzes phospholipids, releasing free fatty acids. The inhibitory effect of a compound can be measured by quantifying the reduction in fatty acid release.

Materials:

  • High-purity this compound

  • Snake venom phospholipase A2 (e.g., from Naja naja)

  • Egg yolk phospholipids (as substrate)

  • Triton X-100

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • CaCl2 (0.01 M)

  • Titration equipment or a pH-stat

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a substrate solution by suspending egg yolk phospholipids in Tris-HCl buffer containing Triton X-100 and CaCl2.

  • Pre-incubate the svPLA2 enzyme with different concentrations of this compound for 30 minutes at 37°C.

  • Add the pre-incubated enzyme-inhibitor mixture to the substrate solution.

  • Incubate the reaction mixture for 15 minutes at 37°C.

  • Stop the reaction and measure the amount of free fatty acids released, typically by titration with a standardized NaOH solution.

  • A control reaction without the inhibitor is essential.

  • Calculate the percentage of inhibition of PLA2 activity.

Signaling Pathways

This compound, like other flavonoids, is believed to exert its biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5][6][7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Degradation Degradation IkB->Degradation ubiquitination & NF-kB_active NF-kB NF-kB->NF-kB_active releases This compound This compound This compound->IKK inhibits DNA DNA NF-kB_active->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription of

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis.[8][9][10] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Flavonoids can modulate the MAPK pathway at various levels, influencing cellular responses to external stimuli.

MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates This compound This compound This compound->MAPKK inhibits

Caption: this compound can modulate the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway plays a crucial role in cell survival, growth, and proliferation.[3][11][12] Dysregulation of this pathway is often associated with cancer. Akt, a serine/threonine kinase, is a central node in this pathway and, when activated, promotes cell survival by inhibiting pro-apoptotic proteins. Flavonoids have been investigated for their ability to inhibit the PI3K/Akt pathway, making them promising candidates for cancer therapy.

PI3K_Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits This compound This compound This compound->PI3K inhibits

Caption: this compound may inhibit the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activities of various flavonoids, including those structurally related to this compound. This data can serve as a reference for experimental design and interpretation.

CompoundAssayTargetIC50 Value (µM)Reference
QuercetinPGDH InhibitionProstaglandin 15-hydroxydehydrogenase130[13]
KaempferolPGDH InhibitionProstaglandin 15-hydroxydehydrogenase~1000[13]
IsoscutellareinPGDH InhibitionProstaglandin 15-hydroxydehydrogenase2100[13]
LuteolinOATP2B1 InhibitionOrganic anion-transporting polypeptide 2B13.9[14]
ApigeninOATP2B1 InhibitionOrganic anion-transporting polypeptide 2B118.1[14]
ChrysinOATP2B1 InhibitionOrganic anion-transporting polypeptide 2B129.9[14]
QuercetinOATP2B1 InhibitionOrganic anion-transporting polypeptide 2B1single-digit µM[14]
RutinOATP2B1 InhibitionOrganic anion-transporting polypeptide 2B1136.9[14]
Luteolin15-Lipoxygenase InhibitionRabbit reticulocyte 15-lipoxygenase-10.6[15]
Baicalein15-Lipoxygenase InhibitionRabbit reticulocyte 15-lipoxygenase-11[15]
Fisetin15-Lipoxygenase InhibitionRabbit reticulocyte 15-lipoxygenase-11.5[15]

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion

High-purity this compound is a valuable research compound with significant potential in the fields of inflammation, oxidative stress, and cancer biology. The provided application notes, experimental protocols, and signaling pathway diagrams are intended to serve as a comprehensive resource for researchers investigating the therapeutic applications of this promising flavonoid. As with any experimental work, it is crucial to carefully optimize protocols and validate findings.

References

Application Notes and Protocols for LC-MS/MS Detection of Hypolaetin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin is a flavonoid found in various plant species, notably in the genus Sideritis, commonly known as mountain tea. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. The primary metabolic pathway for flavonoids like this compound in vivo is conjugation, leading to the formation of glucuronide and sulfate metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of these metabolites in biological matrices.

This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites using LC-MS/MS. Due to the limited availability of specific experimental data for this compound metabolites, some of the proposed parameters are based on the well-established fragmentation patterns and analytical methodologies for structurally similar flavonoids and their conjugates.

Predicted LC-MS/MS (MRM) Parameters for this compound and its Metabolites

The successful quantification of this compound and its metabolites using tandem mass spectrometry relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. While specific optimized parameters for this compound are not widely published, they can be predicted based on the known fragmentation of flavonoids and their glucuronide conjugates. The negative ionization mode is generally preferred for the analysis of flavonoids and their acidic metabolites.

This compound Aglycone:

  • Molecular Formula: C₁₅H₁₀O₇

  • Monoisotopic Mass: 302.04 g/mol

  • Predicted [M-H]⁻: m/z 301.0

This compound Glucuronide:

  • General Fragmentation: The most common fragmentation pathway for flavonoid glucuronides is the neutral loss of the glucuronic acid moiety (176 Da).

  • Predicted [M-H]⁻: m/z 477.1 (301.0 + 176.1)

  • Characteristic Product Ions: The deprotonated aglycone (m/z 301.0) is the most abundant product ion. Other characteristic fragment ions from the glucuronide moiety itself can be observed at m/z 175 and 113.[1]

This compound Sulfate:

  • General Fragmentation: Sulfated metabolites typically exhibit a neutral loss of the sulfate group (SO₃, 80 Da).

  • Predicted [M-H]⁻: m/z 381.0 (301.0 + 80.0)

  • Characteristic Product Ion: The deprotonated aglycone (m/z 301.0).

Table 1: Predicted MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Notes
This compound301.0151.020-30Retro-Diels-Alder fragmentation of the C-ring.
133.025-35Further fragmentation of the A-ring.
This compound Glucuronide477.1301.015-25Neutral loss of the glucuronic acid moiety.
175.020-30Characteristic fragment of the glucuronic acid.
This compound Sulfate381.0301.020-30Neutral loss of the sulfate group.

Note: The collision energies are starting points and should be optimized for the specific instrument being used.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup. Protein precipitation is a simple and rapid method suitable for plasma and serum, while solid-phase extraction (SPE) offers a more thorough cleanup for complex matrices like urine.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid and effective method for removing the majority of proteins from plasma or serum samples.[2][3][4][5][6]

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard). The 3:1 ratio of ACN to plasma is effective for protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE is recommended for urine samples to remove salts and other polar interferences that can cause ion suppression in the MS source.[7][8][9][10]

Materials:

  • Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent)

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Internal Standard (IS) solution

  • SPE vacuum manifold

Procedure:

  • Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove any sediment.

  • Take 1 mL of the supernatant and add the internal standard.

  • Acidify the sample by adding 10 µL of formic acid.

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elute the analytes: Elute the this compound and its metabolites with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. These should be optimized for the specific instrumentation and application.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 - 4.0 kV
Gas Temperature300 - 350°C
Gas Flow8 - 12 L/min
Nebulizer Pressure30 - 45 psi
Scan TypeMultiple Reaction Monitoring (MRM)

Signaling Pathways

Flavonoids are known to modulate various signaling pathways involved in inflammation and cell proliferation. While direct evidence for this compound is limited, its structural similarity to other well-studied flavonoids like quercetin and luteolin suggests it may target similar pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The main subfamilies of MAPKs are ERK, JNK, and p38. Flavonoids have been shown to both activate and inhibit these pathways depending on the cellular context.[11][12][13][14][15][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival mTOR->Cell_Survival Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis (Quantification and Pharmacokinetics) LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols: Hypolaetin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypolaetin is a flavonoid, specifically an 8-hydroxyflavone, naturally occurring in various plants, most notably within the Sideritis genus, commonly known as "mountain tea".[1][2][3] Its recognized anti-inflammatory and antioxidant properties have made it a compound of significant interest in phytochemical and pharmacological research.[4][5][6] The use of a well-characterized reference standard is crucial for the accurate identification and quantification of such bioactive compounds in complex plant matrices, ensuring the quality, safety, and efficacy of herbal products and derived pharmaceuticals.[7]

These application notes provide detailed protocols for utilizing this compound as a reference standard in the quantitative analysis of plant extracts, as a positive control in bioactivity assays, and for studying its mechanism of action.

Application Note 1: Quantitative Analysis of this compound in Sideritis sp. Extracts by HPLC-UV

Objective: To accurately determine the concentration of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle: This method separates chemical components of a mixture based on their differential distribution between a stationary phase (e.g., C18 column) and a mobile phase.[8] this compound is identified by its characteristic retention time compared to the reference standard and quantified by measuring its UV absorbance at a specific wavelength, with the concentration calculated from a standard calibration curve.[9][10]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Dried plant material (e.g., Sideritis scardica)

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (Microwave-Assisted Extraction - MAE):

  • Weigh 1.0 g of finely powdered, dried plant material.

  • Place the powder in a vessel suitable for microwave extraction.

  • Add 20 mL of the extraction solvent (e.g., 87.9% v/v ethanol in water).[2]

  • Perform extraction in a microwave system set to parameters optimized for Sideritis species, such as 100°C for 25 minutes.[2]

  • After extraction, allow the mixture to cool and then filter it through Whatman No. 1 paper.

  • Take a 1 mL aliquot of the filtrate and pass it through a 0.45 µm syringe filter into an HPLC vial for analysis.

4. HPLC-UV Analysis:

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Inject 10 µL of each working standard solution to construct a calibration curve (Peak Area vs. Concentration).

  • Inject 10 µL of the prepared plant extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Parameters for this compound Analysis This table presents a typical set of parameters synthesized from general methods for flavonoid analysis.[8][9][11]

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-25 min, 10-50% B;25-30 min, 50-80% B;30-35 min, 80-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~340 nm
Injection Volume 10 µL

Table 2: Example Quantitative Data for this compound in Sideritis Extracts Hypothetical data based on findings that this compound derivatives are major flavonoids in these species.[1][2]

Plant Species SampleThis compound Content (mg/g dry weight)
Sideritis scardica4.25
Sideritis raeseri3.10
Sideritis clandestina5.50
Sideritis syriaca2.88

Visualization: HPLC Quantification Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result RS This compound Reference Standard Stock Stock Solution (1 mg/mL) RS->Stock Plant Plant Material (Sideritis sp.) Extract Microwave-Assisted Extraction Plant->Extract Cal Calibration Standards (1-100 µg/mL) Stock->Cal HPLC HPLC-UV System Cal->HPLC Inject Sample Filtered Sample Extract Extract->Sample Sample->HPLC Inject Curve Construct Calibration Curve HPLC->Curve Quant Quantify this compound in Sample HPLC->Quant Curve->Quant Report Concentration (mg/g) Quant->Report Antioxidant_Mechanism Hyp This compound (Ar-OH) Radical Free Radical (R•) (e.g., DPPH•) Hyp_Radical This compound Radical (Ar-O•) (Stabilized) Hyp->Hyp_Radical Donates H• Stable_Mol Stable Molecule (RH) Radical->Stable_Mol Accepts H• NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Adapter Adapter Proteins (e.g., MyD88) Receptor->Adapter IKK IKK Complex Adapter->IKK IkB_NFkB IκB - NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB pIkB p-IκB IkB_NFkB->pIkB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB Proteasome Proteasomal Degradation pIkB->Proteasome Ubiquitination DNA DNA NFkB->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Hyp This compound Hyp->IKK Inhibition

References

Application Notes and Protocols for Determining Hypolaetin Cytotoxicity using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Hypolaetin, a naturally occurring flavonoid, on various cell lines. The protocols detailed below are foundational for screening potential therapeutic agents and understanding their mechanisms of action. While direct cytotoxic data for this compound is limited in publicly available literature, this document leverages data from structurally similar flavonoids, such as luteolin and quercetin, to provide a framework for experimental design and data interpretation. It is imperative that researchers validate these protocols and establish specific cytotoxic profiles for this compound in their cell models of interest.

Introduction to this compound and Cytotoxicity

This compound is a flavone, a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Assessing the cytotoxicity of this compound is a critical first step in evaluating its therapeutic potential. Cell viability assays are employed to measure the dose-dependent effect of a compound on a cell population, determining the concentration at which it inhibits cellular growth and proliferation or induces cell death. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.[3]

Data Presentation: Cytotoxicity of Structurally Similar Flavonoids

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic activity of structurally related flavonoids, Quercetin and Luteolin, against various human cancer cell lines. This data serves as a reference for designing concentration ranges for this compound cytotoxicity studies.

FlavonoidCell LineCancer TypeIC50 (µM)Citation
QuercetinHeLaCervical Cancer>50[2]
QuercetinHT-29Colon Carcinoma>50[4]
QuercetinA549Lung Carcinoma>50[4]
QuercetinMCF-7Breast Adenocarcinoma>50[4]
LuteolinHeLaCervical Cancer25.1[4]
LuteolinHT-29Colon Carcinoma30.2[4]
LuteolinA549Lung Carcinoma20.5[4]
LuteolinMCF-7Breast Adenocarcinoma28.7[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (or other test flavonoid)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Appropriate cancer cell line and culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound (or other test flavonoid)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Appropriate cancer cell line and culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation time, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate without disturbing the cell layer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and the spontaneous LDH release control (untreated cells).

    • % Cytotoxicity = [(Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualization of Signaling Pathways and Experimental Workflow

To aid in the conceptual understanding of the experimental process and the potential mechanisms of this compound-induced cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare this compound Dilutions treatment Incubate Cells with this compound (24, 48, 72 hours) compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add ldh_supernatant Collect Supernatant treatment->ldh_supernatant mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate formazan_sol Solubilize Formazan mtt_incubate->formazan_sol mtt_read Read Absorbance (570 nm) formazan_sol->mtt_read calc_viability Calculate % Cell Viability mtt_read->calc_viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30 min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Experimental workflow for determining this compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptors (e.g., FAS, TNFR) This compound->DeathReceptor Induces Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) This compound->Bcl2 Modulates DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Bcl2 via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Putative signaling pathways for flavonoid-induced apoptosis.

References

Troubleshooting & Optimization

Troubleshooting Hypolaetin solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypolaetin, a pentahydroxyflavone with promising therapeutic potential, presents a significant challenge in experimental settings due to its poor aqueous solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a lipophilic molecule and is practically insoluble in water and aqueous buffers at neutral pH.[1] Its planar structure and multiple hydroxyl groups contribute to strong intermolecular hydrogen bonding in the solid state, which hinders dissolution in water.

Q2: What is the expected aqueous solubility of this compound?

Q3: Can I use organic solvents to dissolve this compound first?

Yes, this is a common and recommended practice. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] A common approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as it can affect cellular viability and other experimental outcomes.

Q4: How does pH affect the solubility of this compound?

Q5: Are there methods to enhance the aqueous solubility of this compound?

Yes, several techniques can be employed to improve the aqueous solubility of this compound and other poorly soluble flavonoids. These include the use of co-solvents, cyclodextrins, and pH adjustment.

Troubleshooting Guide

This guide provides a systematic approach to addressing this compound solubility issues.

Problem: Precipitate forms when diluting the organic stock solution of this compound into an aqueous buffer.

Possible Causes and Solutions:

CauseRecommended Solution
Final concentration of this compound exceeds its solubility limit in the aqueous buffer. - Decrease the final concentration of this compound in your experiment.- Increase the percentage of the organic co-solvent in the final solution, if permissible for your experimental system.
"Salting out" effect. - Ensure the buffer components are fully dissolved before adding the this compound stock solution.- Consider using a buffer with a lower ionic strength if your experiment allows.
Temperature of the buffer. - Gently warming the aqueous buffer before and during the addition of the this compound stock solution may improve solubility. However, be cautious of potential degradation at elevated temperatures.
Problem: The this compound solution is not clear, appearing cloudy or with visible particles.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete dissolution. - Increase the sonication or vortexing time.- If possible, slightly increase the temperature of the solution while stirring.
Aggregation of this compound molecules. - Incorporate a solubilizing agent such as a non-ionic surfactant (e.g., Tween® 80) at a low, non-toxic concentration.- Utilize cyclodextrins to form inclusion complexes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or glass vial, add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to the this compound powder.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Stock Concentration: Adjust the volume with the organic solvent to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Enhancing this compound Solubility with β-Cyclodextrins

This protocol is based on the principle of forming an inclusion complex to increase the aqueous solubility of flavonoids.

  • Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in the desired aqueous buffer to a concentration several-fold higher than that of this compound (e.g., 10 mM).

  • Add this compound: Add the desired amount of solid this compound to the β-cyclodextrin solution.

  • Complex Formation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflow and Potential Cellular Interactions

Workflow for Troubleshooting this compound Solubility

The following diagram outlines a logical workflow for addressing common solubility challenges with this compound.

G Troubleshooting this compound Solubility Workflow start Start: this compound Solubility Issue check_stock Is the stock solution clear and fully dissolved? start->check_stock precipitate Precipitate forms upon dilution into aqueous buffer. check_stock->precipitate No cloudy Final solution is cloudy or has particles. check_stock->cloudy Yes solubility_limit Concentration exceeds solubility limit. precipitate->solubility_limit salting_out Salting out effect. precipitate->salting_out temp_issue Buffer temperature is too low. precipitate->temp_issue incomplete_dissolution Incomplete initial dissolution. cloudy->incomplete_dissolution aggregation Compound aggregation. cloudy->aggregation solution_a Decrease final concentration or increase co-solvent %. solubility_limit->solution_a solution_b Use lower ionic strength buffer. salting_out->solution_b solution_c Gently warm buffer. temp_issue->solution_c solution_d Increase sonication/vortexing time or gently warm. incomplete_dissolution->solution_d solution_e Add solubilizing agent (e.g., Tween® 80) or use cyclodextrins. aggregation->solution_e end_good Clear Solution Achieved solution_a->end_good end_bad Issue Persists: Consider alternative formulation strategies. solution_a->end_bad solution_b->end_good solution_b->end_bad solution_c->end_good solution_c->end_bad solution_d->end_good solution_d->end_bad solution_e->end_good solution_e->end_bad

Caption: A flowchart to guide researchers in resolving this compound solubility problems.

Potential Signaling Pathway Modulation by this compound

Flavonoids are known to interact with various cellular signaling pathways. While the specific effects of this compound are still under investigation, based on the activity of structurally similar flavonoids, it may modulate pathways such as the Nrf2 antioxidant response pathway.

G Hypothetical Activation of the Nrf2 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound keap1 Keap1 This compound->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 Binds and promotes degradation cul3 Cul3-Rbx1 E3 Ubiquitin Ligase nrf2->cul3 nucleus Nucleus nrf2->nucleus Translocation proteasome Proteasomal Degradation cul3->proteasome Ubiquitination are Antioxidant Response Element (ARE) nucleus->are genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activation

Caption: A diagram illustrating the potential mechanism of Nrf2 pathway activation by this compound.

References

How to prevent Hypolaetin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hypolaetin sample preparation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a pentahydroxyflavone, a type of flavonoid found in various plants, structurally identified as 8-Hydroxyluteolin[1]. Its chemical structure is rich in hydroxyl (-OH) groups, which are responsible for its potent antioxidant properties[2]. However, these same functional groups make the molecule highly susceptible to chemical modification and degradation through oxidation[3][4]. Like many flavonoids, its stability is significantly influenced by environmental factors such as pH, temperature, and light[5][6].

Q2: What are the primary factors that cause this compound degradation during sample preparation?

The degradation of this compound is primarily caused by four factors:

  • Oxidation: As a phenolic compound, this compound is easily oxidized. This process can be accelerated by the presence of oxygen, metal ions, and free radicals[3][4].

  • Temperature: High temperatures significantly increase the rate of degradation. While moderate heat (40-60°C) can enhance extraction, prolonged exposure or temperatures above this range can lead to substantial loss[4][7][8].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, breaking down the flavonoid structure[4][6][9].

  • pH: this compound is sensitive to pH. Highly alkaline or strongly acidic conditions can catalyze its degradation. Generally, neutral or slightly acidic conditions are recommended to maintain its stability[4][10].

Q3: How can I minimize oxidation during extraction and handling?

To prevent oxidative degradation, several steps can be taken:

  • Work under an Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under an inert gas like nitrogen or argon to displace oxygen[4].

  • Use Antioxidants: Add a small amount of an antioxidant, such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT), to your extraction solvent[4][11].

  • Add Chelating Agents: If contamination with metal ions is a concern (from the sample matrix or equipment), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solvent to sequester metal ions that can catalyze oxidation[4].

Q4: What are the ideal solvents and storage conditions for this compound?

  • Solvents: Aqueous mixtures of polar organic solvents are highly effective. For example, 70-80% methanol or ethanol often provides the best extraction results for flavonoids[4][12]. Using a slightly acidified solvent (e.g., with 0.1% formic or hydrochloric acid) can sometimes improve stability and extraction efficiency[12][13].

  • Storage: Both crude extracts and purified solutions should be stored at low temperatures, ideally at -20°C or -80°C for long-term stability[4][6]. Always use amber vials or containers wrapped in aluminum foil to protect the samples from light[4].

Q5: Which extraction techniques are recommended for a thermolabile compound like this compound?

For heat-sensitive (thermolabile) compounds, modern extraction techniques that reduce extraction time and temperature are preferable.

  • Recommended: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent choices as they are rapid and can be performed at controlled, lower temperatures, minimizing thermal degradation[7][13].

  • Use with Caution: Conventional methods like maceration can be effective if performed at low temperatures (e.g., 4°C), but they are time-consuming. Soxhlet extraction should generally be avoided due to the prolonged exposure to high heat[14].

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or Inconsistent Recovery of this compound 1. Oxidative Degradation: Sample exposed to air during processing. 2. Thermal Degradation: Extraction temperature was too high or exposure was too long[7]. 3. Photodegradation: Samples were exposed to ambient or UV light[4][9]. 4. Incorrect pH: Extraction or storage solvent pH was too high or too low.1. De-gas solvents and work under a nitrogen or argon atmosphere[4]. Add antioxidants (e.g., ascorbic acid) to the extraction solvent. 2. Reduce extraction temperature to 40-50°C. Use a rapid method like UAE to shorten processing time[10]. Store all extracts at -20°C or below. 3. Use amber glassware for all steps. Cover flasks and tubes with aluminum foil[4]. 4. Ensure solvent pH is near neutral or slightly acidic (pH 6-7).
Appearance of Unknown Peaks in HPLC/LC-MS Chromatogram 1. Formation of Degradation Products: The compound has degraded during preparation or storage, creating new chemical species[15][16]. 2. Matrix Interference: Other compounds in the sample extract are co-eluting or interfering with the analysis[17][18].1. Re-prepare the sample using the stabilized protocols outlined in this guide. Analyze a freshly prepared standard to confirm its purity and retention time. 2. Optimize the chromatographic method (e.g., adjust the gradient, change the mobile phase) to improve separation. Perform a spike-and-recovery experiment to confirm matrix effects.
Color Change in Extract/Solution (e.g., Darkening) 1. Oxidation and Polymerization: Phenolic compounds often darken upon oxidation[6].1. This is a strong indicator of degradation. Discard the sample. Implement preventative measures immediately in the next preparation (e.g., use of inert gas, antioxidants, and light protection)[4].

Data on Flavonoid Stability

Disclaimer: Quantitative stability data for this compound is limited. The following tables summarize stability data for structurally similar flavonoids (Luteolin and Rutin) to provide a reliable proxy for experimental planning.

Table 1: Effect of Temperature on Flavonoid Degradation

FlavonoidTemperature (°C)TimePercent DegradationReference(s)
Lutein40°C1 hour~15%[10]
Lutein70°C1 hour100% (at pH 2)[10]
Lutein80°C1 hour~87%[10]
Rutin70°C2 hours<10%[5]
Rutin130°C30 min100%[5]

Table 2: Effect of pH on Flavonoid Stability

FlavonoidpHTemperature (°C)TimeObservationReference(s)
Lutein840°C1 hour~12% degradation (most stable)[10]
Lutein640°C1 hour~20% degradation[10]
Lutein240°C1 hour~49% degradation (least stable)[10]
Betacyanins4.1 - 6.010-30°C-Most stable range[19]

Experimental Protocols

Protocol 1: Stabilized Extraction of this compound from Plant Material

This protocol integrates best practices to minimize degradation during extraction.

  • Sample Preparation:

    • Dry the plant material at a low temperature (<40°C) or freeze-dry it.

    • Grind the dried material into a fine powder (e.g., 60 mesh).

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% Methanol in water (v/v).

    • Add 0.1% (w/v) ascorbic acid to the solvent as an antioxidant.

    • De-gas the solvent by sonicating for 15 minutes or by bubbling argon/nitrogen gas through it for 10 minutes.

  • Extraction:

    • Weigh 1 g of powdered plant material into an amber-colored flask or a flask wrapped in aluminum foil.

    • Add 20 mL of the prepared extraction solvent.

    • If possible, flush the headspace of the flask with nitrogen or argon gas before sealing.

    • Place the sealed flask in an ultrasonic bath. Perform ultrasound-assisted extraction (UAE) for 30 minutes at a controlled temperature of 40°C.

  • Sample Recovery:

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean, amber vial.

    • If a second extraction is needed, resuspend the pellet in another 20 mL of prepared solvent and repeat the process.

    • Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

  • Storage:

    • Immediately cap the vial, flush with nitrogen/argon if possible, and store at -80°C until analysis.

Protocol 2: Preparation and Storage of Analytical Standards
  • Stock Solution Preparation:

    • Accurately weigh the pure this compound standard in an amber vial.

    • Dissolve in HPLC-grade methanol to a final concentration of 1 mg/mL.

    • Store this stock solution at -80°C.

  • Working Standard Preparation:

    • Prepare serial dilutions of the stock solution using a mobile phase-like solvent (e.g., 50% methanol in water with 0.1% formic acid) to prevent analyte precipitation upon injection.

    • Prepare these working standards fresh daily.

    • Keep the standards in an amber autosampler vial in the HPLC autosampler, preferably maintained at a cool temperature (e.g., 4-10°C).

Visual Guides

cluster_factors Degradation Factors This compound This compound Oxidation Oxidation (O₂, Metal Ions) This compound->Oxidation susceptible to Temp High Temperature (> 60°C) This compound->Temp sensitive to Light UV Light Exposure This compound->Light sensitive to pH Harsh pH (<4 or >8) This compound->pH sensitive to Degradation Degradation Products (Loss of Activity) Oxidation->Degradation Temp->Degradation Light->Degradation pH->Degradation

Caption: Key environmental factors leading to the degradation of this compound.

arrow >> Start Start: Plant or Biological Sample Step1 Homogenize Sample (Grind/Vortex at 4°C) Start->Step1 Step2 Extract with Stabilized Solvent (80% MeOH + 0.1% Ascorbic Acid) Step1->Step2 Step3 Use Inert Atmosphere (N₂/Ar) Protect from Light (Amber Vial) Step2->Step3 Step4 Ultrasound-Assisted Extraction (30 min @ 40°C) Step3->Step4 Step5 Centrifuge at Low Temperature (4,000 x g, 15 min, 4°C) Step4->Step5 Step6 Collect & Filter Supernatant (0.22 µm Syringe Filter) Step5->Step6 Step7 Store Extract at -80°C in Dark Step6->Step7 End Analysis (HPLC / LC-MS) Step7->End

Caption: Recommended workflow for sample preparation to prevent this compound degradation.

Problem Problem: Low this compound Recovery CheckTemp Was Extraction Temp > 60°C or time > 1hr? Problem->CheckTemp CheckLight Was sample exposed to light? CheckTemp->CheckLight No SolutionTemp Solution: Use UAE/MAE at 40-50°C CheckTemp->SolutionTemp Yes CheckO2 Were antioxidants or inert gas used? CheckLight->CheckO2 No SolutionLight Solution: Use amber vials & cover equipment CheckLight->SolutionLight Yes SolutionO2 Solution: Add Ascorbic Acid/EDTA and use N₂/Ar gas CheckO2->SolutionO2 No OK Cause is likely elsewhere. Check instrument/standard. CheckO2->OK Yes

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Technical Support Center: Optimizing Hypolaetin Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield of Hypolaetin from plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is predominantly found in plants of the genus Sideritis, commonly known as mountain tea or ironwort. Several species within this genus, such as Sideritis scardica, Sideritis raeseri, Sideritis clandestina, Sideritis euboea, and Sideritis syriaca, are known to contain significant amounts of this compound and its derivatives.[1][2][3]

Q2: I am experiencing low this compound yield. What are the most critical factors I should investigate?

A2: Low yield can be attributed to several factors. The most critical to investigate are:

  • Solvent Choice: The polarity of the solvent is crucial. Mixtures of ethanol and water are commonly used and have been shown to be effective.[3][4][5]

  • Extraction Technique: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally provide higher yields in shorter times compared to conventional methods like maceration.[1][4][5]

  • Extraction Parameters: Time, temperature, and the solid-to-solvent ratio must be optimized for your specific plant material and equipment.[1][4][5]

  • Plant Material: The species of Sideritis, harvesting time, and pre-processing of the plant material (e.g., particle size) can significantly impact the final yield.

Q3: Can the pH of the extraction solvent affect the stability and yield of this compound?

A3: Yes, the pH of the extraction solvent can influence the stability and recovery of flavonoids like this compound. While not extensively documented specifically for this compound, slightly acidic conditions are often used in flavonoid extraction to improve stability and prevent degradation.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: To minimize degradation, consider the following:

  • Temperature Control: Avoid excessively high temperatures, especially for prolonged periods, as flavonoids can be thermolabile.

  • Light Exposure: Protect your extracts from direct light, as UV radiation can degrade flavonoids.

  • Oxygen Exclusion: Minimize exposure to air by using tightly sealed extraction vessels or by working under an inert atmosphere (e.g., nitrogen) if possible.

  • Rapid Processing: Process the extracts promptly after extraction to prevent enzymatic or oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Detected Inappropriate plant source.Confirm the plant material is a known source of this compound, such as Sideritis species.
Inefficient extraction method.Switch from conventional methods (e.g., maceration) to advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency.[1][4][5]
Suboptimal extraction parameters.Systematically optimize parameters such as solvent concentration, temperature, and extraction time. Refer to the detailed protocols below.
Inconsistent Yields Between Batches Variation in plant material.Standardize the source, harvesting time, and drying/milling process of your plant material.
Inconsistent extraction procedure.Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are precisely controlled and replicated for each batch.
Equipment variability.Calibrate and maintain your extraction equipment regularly to ensure consistent performance.
Co-extraction of Impurities Non-selective solvent system.Adjust the polarity of your solvent system. A step-wise extraction with solvents of increasing polarity can help in preliminary fractionation.
Plant matrix complexity.Employ post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography to isolate this compound.
Degradation of this compound Excessive heat during extraction.For MAE, consider using pulsed microwave exposure to control temperature. For UAE, use a cooling bath to maintain a stable temperature.
Prolonged extraction time.Optimize for the shortest effective extraction time to minimize degradation.
Exposure to light or oxygen.Use amber glassware and sealed containers. Consider purging with nitrogen if sensitivity is high.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data from studies on the extraction of this compound and other phenolic compounds from Sideritis species, providing a baseline for optimization.

Table 1: Ultrasound-Assisted Extraction (UAE) of this compound from Sideritis raeseri [4][5][6][7]

ParameterRange InvestigatedOptimal Value for this compound YieldResulting this compound Yield (mg/g dw)
Ethanol Concentration10-90%65%11.73
Extraction Temperature20-80 °C63 °C11.73
Extraction Time10-60 min50 min11.73
Solid-to-Solvent Ratio1:10 - 1:50 g/mL1:40 g/mL11.73

Table 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Sideritis scardica [1][2][8][9]

ParameterRange InvestigatedOptimal Value for Max. Yield
Ethanol Concentration30-100%87.9%
Extraction Temperature40-100 °C100 °C
Extraction Time5-25 min25 min

Note: The study on MAE optimized for a combination of total phenolic compounds, including this compound derivatives.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Sideritis sp.

This protocol is based on optimized parameters for the extraction of this compound from Sideritis raeseri.[4][5][7]

  • Sample Preparation:

    • Dry the aerial parts of the Sideritis plant at room temperature, protected from direct sunlight.

    • Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it into a suitable extraction vessel.

    • Add 40 mL of 65% ethanol in water as the extraction solvent.

    • Place the vessel in an ultrasonic bath.

    • Set the temperature of the ultrasonic bath to 63 °C.

    • Sonicate for 50 minutes.

  • Post-Extraction:

    • After sonication, filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

    • The resulting extract can be concentrated under reduced pressure and stored at 4 °C for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Sideritis sp.

This protocol is based on optimized parameters for the extraction of phenolic compounds, including this compound, from Sideritis scardica.[1][2][8][9]

  • Sample Preparation:

    • Prepare the dried and powdered Sideritis plant material as described in the UAE protocol.

  • Extraction:

    • Place 1 gram of the powdered plant material into a microwave-safe extraction vessel.

    • Add 80 mL of 87.9% ethanol in water as the extraction solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 100 °C.

    • Set the extraction time to 25 minutes.

  • Post-Extraction:

    • After the extraction cycle is complete, allow the vessel to cool to a safe temperature.

    • Filter the extract to remove the plant residue.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and store appropriately for subsequent analysis.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Sideritis sp. Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding solvent_addition Add Solvent (e.g., 65% Ethanol) grinding->solvent_addition extraction_method Extraction (UAE or MAE) filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Solvent Evaporation filtration->concentration analysis Analysis (e.g., HPLC) concentration->analysis

A generalized workflow for the extraction of this compound from Sideritis species.

Troubleshooting Logic for Low this compound Yield

G start Low this compound Yield check_plant Verify Plant Source (Sideritis sp.) start->check_plant check_method Evaluate Extraction Method (Conventional vs. Modern) check_plant->check_method [Source OK] solution_plant Source Correct Plant Material check_plant->solution_plant [Source Incorrect] optimize_params Optimize Parameters (Solvent, Temp, Time) check_method->optimize_params [Method OK] solution_method Switch to UAE or MAE check_method->solution_method [Method Inefficient] check_degradation Assess for Degradation (Heat, Light, Oxygen) optimize_params->check_degradation [Parameters OK] solution_params Systematically Optimize Conditions optimize_params->solution_params [Parameters Suboptimal] solution_degradation Implement Protective Measures check_degradation->solution_degradation [Degradation Likely]

A logical flow for troubleshooting low this compound extraction yields.

Hypothesized Anti-inflammatory Signaling Pathway for Flavonoids

G inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 inflammatory_stimulus->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK Pathway (p38, JNK, ERK) myd88->mapk nfkb NF-κB Pathway myd88->nfkb ap1 AP-1 mapk->ap1 nfkb_active Active NF-κB nfkb->nfkb_active proinflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) ap1->proinflammatory_genes nfkb_active->proinflammatory_genes This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits

Hypothesized mechanism of this compound's anti-inflammatory action via MAPK and NF-κB pathways.

References

Technical Support Center: Enhancing Hypolaetin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies involving the flavonoid, Hypolaetin. Due to its low intrinsic bioavailability, specific strategies are required to achieve therapeutically relevant plasma concentrations. This guide details formulation and chemical modification strategies, provides exemplary experimental protocols, and summarizes potential pharmacokinetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound typically low?

A1: Like many flavonoids, this compound exhibits low oral bioavailability due to several factors. These include poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the intestine and liver.[1][2][3] During this metabolism, it undergoes processes like glucuronidation and sulfation, which facilitate its rapid excretion.[1]

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: The two main approaches to improve the bioavailability of this compound are through advanced formulation strategies and chemical modifications.[3]

  • Formulation Strategies: These focus on improving the solubility and absorption of the parent molecule. Key techniques include the development of nanoformulations such as nanoparticles, liposomes, and solid lipid nanoparticles (SLNs).[4][5][6][7] These formulations can protect this compound from degradation and enhance its uptake.

  • Chemical Modifications: This involves creating a prodrug of this compound. A prodrug is an inactive derivative that is converted into the active form of this compound within the body.[8][9] This approach can improve solubility and membrane permeability.

Q3: What is a nanoformulation and how does it improve this compound's bioavailability?

A3: A nanoformulation involves encapsulating or loading the active compound into nanoparticles with a size range of 1-100 nm.[4] This strategy enhances bioavailability in several ways:

  • Increased Surface Area: The small particle size dramatically increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution rate.

  • Protection from Degradation: The nanocarrier protects this compound from enzymatic degradation in the gastrointestinal tract.

  • Enhanced Permeability and Uptake: Nanoformulations can be taken up more readily by intestinal epithelial cells.[7]

Q4: What is a prodrug and how can it be applied to this compound?

A4: A prodrug is a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body.[8][9] For this compound, a prodrug could be created by attaching a hydrophilic moiety (like an amino acid or a phosphate group) to its structure. This can increase its water solubility and ability to be transported across the intestinal membrane. Once absorbed, enzymes in the body cleave off the promoiety, releasing the active this compound.

Q5: Are there any natural compounds that can enhance the bioavailability of this compound?

A5: Yes, some natural compounds, often referred to as "bioenhancers," can improve the bioavailability of other molecules.[10] For instance, piperine, an alkaloid from black pepper, is known to inhibit drug-metabolizing enzymes and P-glycoprotein, a transporter that pumps drugs out of cells. Co-administration of this compound with such bioenhancers could potentially increase its plasma concentration and residence time.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low plasma concentration of this compound despite high oral dose. Poor aqueous solubility and dissolution.1. Reduce Particle Size: Micronize the this compound powder to increase its surface area. 2. Formulation Approach: Develop a nanoformulation (e.g., solid dispersion, lipid-based nanoparticles) to improve solubility and dissolution rate.[4][5][6]
Extensive first-pass metabolism.1. Chemical Modification: Synthesize a prodrug of this compound to mask the metabolic sites.[8] 2. Co-administration with Inhibitors: Administer this compound with known inhibitors of metabolic enzymes (e.g., piperine).[10]
High variability in plasma concentrations between individual animals. Differences in gut microbiota and metabolic enzyme activity.1. Standardize Animal Models: Use animals from the same source, age, and sex. 2. Acclimatize Animals: Allow for a sufficient acclimatization period with standardized diet and housing conditions. 3. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
Rapid clearance of this compound from plasma. Efficient glucuronidation and sulfation leading to rapid excretion.1. Prodrug Strategy: Design a prodrug that releases this compound in a sustained manner. 2. Formulation for Sustained Release: Utilize a nanoformulation designed for controlled release of the encapsulated this compound.
Difficulty in detecting this compound in biological samples. Inadequate sensitivity of the analytical method.1. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its metabolites.[11][12][13] 2. Sample Preparation: Optimize the extraction procedure from plasma or tissue homogenates to ensure high recovery of the analyte.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents a representative example of how bioavailability enhancement strategies can improve the pharmacokinetic parameters of a structurally similar flavonoid, Quercetin. These values are for illustrative purposes and actual results for this compound may vary.

Formulation Animal Model Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Quercetin (Free)Rat50~150~600100
Quercetin NanoparticlesRat50~750~3000~500
Quercetin-Phospholipid ComplexRat50~900~4500~750

Data is hypothetical and compiled for illustrative purposes based on general findings for flavonoids.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To prepare this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its oral bioavailability.

Materials:

  • This compound

  • PLGA (50:50)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Dichloromethane (DCM)

  • Deionized water

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in a mixture of acetone and DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring for several hours to allow for the evaporation of the organic solvents.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to free this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., nanoparticles)

  • Free this compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., HPLC or LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Divide the rats into two groups. Administer the this compound formulation to one group and the free this compound suspension to the other group via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups and determine the relative bioavailability of the formulation.

Visualizations

Signaling Pathways Modulated by Flavonoids like this compound

Flavonoids, including this compound, are known to modulate several key signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathways cluster_0 Inflammatory Stimuli cluster_1 PI3K/Akt Pathway cluster_2 NF-κB Pathway Stimuli LPS, Cytokines PI3K PI3K Stimuli->PI3K IKK IKK Stimuli->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Hypolaetin_PI3K This compound Hypolaetin_PI3K->PI3K Inhibits IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits Gene_Transcription Inflammatory Gene Transcription NF-κB->Gene_Transcription Promotes Hypolaetin_NFkB This compound Hypolaetin_NFkB->IKK Inhibits

Caption: Modulation of PI3K/Akt and NF-κB pathways by this compound.

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates a typical workflow for developing and evaluating a novel formulation to enhance the bioavailability of this compound.

Workflow Start Start: Low Bioavailability of this compound Strategy Select Enhancement Strategy (Nanoformulation or Prodrug) Start->Strategy Formulation Formulation Development & Characterization Strategy->Formulation InVitro In Vitro Evaluation (Solubility, Dissolution, Stability) Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis (Calculate PK Parameters) InVivo->Analysis Evaluation Evaluate Bioavailability Enhancement Analysis->Evaluation Success Successful Enhancement Evaluation->Success Yes Failure Optimization Required Evaluation->Failure No Failure->Strategy

Caption: Workflow for enhancing this compound bioavailability.

References

Identifying and minimizing off-target effects of Hypolaetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Hypolaetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets and potential off-targets of this compound?

This compound is a flavonoid known for its anti-inflammatory and antioxidant properties. Its primary reported activities include the inhibition of enzymes involved in inflammatory pathways, such as lipoxygenases and phospholipase A2. However, like many flavonoids, its chemical structure suggests potential interactions with a range of other proteins, particularly kinases, due to the presence of a chromone core and hydroxyl groups that can participate in hydrogen bonding within ATP-binding pockets.

Q2: I'm observing unexpected phenotypes in my cell-based assays with this compound. How can I determine if these are due to off-target effects?

Unexpected cellular phenotypes are a common indicator of potential off-target activity. To investigate this, a systematic approach is recommended:

  • Literature Review: Conduct a thorough search for studies on this compound and structurally similar flavonoids to identify previously reported biological activities.

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound.

  • Experimental Validation: Employ a tiered experimental approach, starting with broad screening assays and progressing to more specific validation experiments.

Q3: What are the general strategies to minimize off-target effects of a small molecule like this compound?

Minimizing off-target effects is crucial for ensuring that your experimental results are attributable to the intended mechanism of action. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to reduce the likelihood of engaging lower-affinity off-targets.

  • Structural Analogs: Compare the activity of this compound with structurally related but less active analogs. A similar off-target profile would suggest that the off-target effect is associated with a common structural motif.

  • Orthogonal Assays: Confirm key findings using different experimental systems or assays that rely on distinct detection principles.

  • Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to deplete the intended target and assess whether the observed phenotype is still present.

Troubleshooting Guides

Problem 1: Inconsistent results in kinase inhibition assays.

Symptoms:

  • High variability in IC50 values between experiments.

  • Discrepancies between biochemical and cell-based assay results.

Possible Cause: Flavonoids like this compound can be prone to assay interference, including aggregation, non-specific binding to assay components, or redox activity that can affect reporter enzymes.

Troubleshooting Steps:

  • Assess Compound Quality and Solubility:

    • Confirm the purity of your this compound stock using techniques like HPLC-MS.

    • Ensure complete solubilization in your assay buffer and consider the use of detergents like Triton X-100 (at low concentrations, e.g., 0.01%) to mitigate aggregation.

  • Control for Assay Interference:

    • Run control experiments without the kinase to check for direct effects on the substrate or detection reagents.

    • Employ orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence vs. radiometric).

  • Characterize Binding Kinetics:

    • Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to confirm direct binding to the target kinase and determine binding kinetics (kon and koff).

Problem 2: Unexplained cytotoxicity in cell culture experiments.

Symptom:

  • Cell death is observed at concentrations where the on-target activity is not expected to be cytotoxic.

Possible Cause: this compound may be hitting one or more off-target proteins that are essential for cell viability.

Troubleshooting Steps:

  • Predict Potential Off-Targets:

    • Use in silico tools (e.g., SwissTargetPrediction, SuperPred) to generate a list of potential off-target proteins. Focus on protein families known to be involved in cell survival pathways (e.g., kinases, apoptosis regulators).

  • Broad Off-Target Screening:

    • Perform a kinome scan to assess the activity of this compound against a broad panel of kinases.[1][2][3][4][5][6]

    • Utilize proteome microarrays to identify a wider range of potential protein interactions.[7][8][9][10][11]

  • Phenotypic Screening:

    • Employ high-content imaging or other phenotypic screening platforms to characterize the cytotoxic phenotype in more detail (e.g., apoptosis, necrosis, cell cycle arrest). This can provide clues about the affected cellular pathways.[12][13][14][15][]

Data Presentation

Table 1: Hypothetical In Silico Off-Target Prediction for this compound

Target ClassPredicted Off-TargetPrediction ScoreRationale for Interaction
KinasePI3Kγ0.85Flavonoids are known to interact with the PI3K family.
KinaseGSK3β0.79Structural similarity to known GSK3β inhibitors.
KinaseCDK20.75Common off-target for ATP-competitive compounds.
Non-kinasePDE40.68Shared structural features with known PDE4 inhibitors.
Non-kinasehERG0.55Potential for cardiotoxicity; a common liability.

Table 2: Hypothetical Kinome Profiling Data for this compound (10 µM)

Kinase% InhibitionOn-Target/Off-Target
Target Kinase X 92% On-Target
PI3Kγ85%Off-Target
GSK3β78%Off-Target
CDK265%Off-Target
SRC45%Off-Target
EGFR20%Off-Target

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction
  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database (e.g., PubChem).

  • Access a web-based target prediction tool such as SwissTargetPrediction or SuperPred.

  • Input the SMILES string for this compound and select the appropriate organism (e.g., Homo sapiens).

  • Run the prediction algorithm.

  • Analyze the results, paying close attention to targets with high prediction scores and those belonging to protein families known for off-target interactions (e.g., kinases, GPCRs, ion channels).

Protocol 2: Kinome Profiling
  • Service Provider: Engage a commercial service provider that offers kinome profiling services (e.g., Eurofins DiscoverX, Reaction Biology, Carna Biosciences).

  • Compound Submission: Prepare a high-purity stock solution of this compound at a specified concentration (e.g., 10 mM in 100% DMSO).

  • Assay Format: Select the desired assay format. A common choice is an activity-based assay performed at a single high concentration of the compound (e.g., 10 µM) to identify potential hits.

  • Data Analysis: The service provider will return data as percent inhibition for each kinase in the panel. Analyze this data to identify off-target kinases that show significant inhibition.

  • Follow-up: For significant off-target hits, perform dose-response assays to determine the IC50 values.

Protocol 3: Biophysical Validation of Off-Target Binding (Bio-Layer Interferometry - BLI)
  • Immobilization of Off-Target Protein:

    • Immobilize the purified recombinant off-target protein onto an appropriate biosensor (e.g., an amine-reactive biosensor for covalent coupling or a streptavidin biosensor for biotinylated protein).[17][18][19][20][21]

  • Baseline: Equilibrate the biosensor in assay buffer to establish a stable baseline.

  • Association: Dip the biosensor into a solution containing this compound at various concentrations and record the binding response in real-time.

  • Dissociation: Transfer the biosensor back into the assay buffer to monitor the dissociation of this compound from the protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_identification Phase 1: Off-Target Identification cluster_validation Phase 2: Off-Target Validation cluster_minimization Phase 3: Off-Target Minimization in_silico In Silico Prediction (e.g., SwissTargetPrediction) kinome_scan Broad Kinome Scan (e.g., 10 µM screen) in_silico->kinome_scan Guide panel selection phenotypic_screen Phenotypic Screening (e.g., High-Content Imaging) in_silico->phenotypic_screen Suggest potential pathways dose_response Dose-Response Assays (IC50 determination) kinome_scan->dose_response phenotypic_screen->dose_response biophysical Biophysical Binding Assays (e.g., SPR, BLI, ITC) dose_response->biophysical Confirm direct binding cell_based Cell-Based Target Engagement (e.g., CETSA, NanoBRET) dose_response->cell_based Confirm cellular activity sar Structure-Activity Relationship (SAR) (Analog synthesis & testing) biophysical->sar cell_based->sar rational_design Rational Drug Design (Improve selectivity) sar->rational_design

Caption: Workflow for identifying, validating, and minimizing off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound target_kinase Target Kinase X This compound->target_kinase Inhibition off_target_kinase Off-Target Kinase Y (e.g., PI3Kγ) This compound->off_target_kinase Inhibition downstream_on Downstream Effector (On-Target) target_kinase->downstream_on phenotype_on Desired Phenotype (e.g., Anti-inflammatory) downstream_on->phenotype_on downstream_off Downstream Effector (Off-Target) off_target_kinase->downstream_off phenotype_off Undesired Phenotype (e.g., Cytotoxicity) downstream_off->phenotype_off

Caption: On-target vs. potential off-target signaling pathways of this compound.

References

Technical Support Center: Cell Culture Contamination Issues When Working with Hypolaetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypolaetin in cell culture. The resources below address common contamination issues and help distinguish between microbial contamination and the intrinsic effects of this compound.

Troubleshooting Guide

Q1: My cell culture medium turned cloudy and the pH dropped overnight after adding this compound. Is this bacterial contamination?

A1: While sudden turbidity and a drop in pH are classic signs of bacterial contamination, it's also possible that the this compound preparation itself is the cause.[1][2] Here’s how to troubleshoot:

  • Visual Inspection: Under a microscope, look for motile bacteria between your cells.[1] Bacterial contamination will often show small, distinct shapes moving independently.[2]

  • Control Flask: Always maintain a "this compound-only" control flask (media + this compound, no cells) and a "cells-only" control flask (media + cells, no this compound). If the "this compound-only" flask also turns cloudy, the issue may be with your this compound stock solution (e.g., contamination or precipitation).

  • Gram Staining: Perform a Gram stain on a sample of the culture supernatant to confirm the presence and type of bacteria.

  • Antimicrobial Properties of this compound: Flavonoids like this compound can have antimicrobial properties.[3] It is possible that at certain concentrations, this compound inhibits or slows bacterial growth, which might lead to atypical contamination signs.

Q2: I've noticed filamentous growth in my culture flask after treatment with this compound. Is this fungal contamination?

A2: Filamentous growth is a strong indicator of fungal (mold) contamination.[1] Here's how to proceed:

  • Microscopic Examination: Fungal contamination typically appears as a network of thin filaments (hyphae) and may show denser clumps of spores.[4]

  • Isolate and Discard: Immediately isolate the contaminated flask to prevent the spread of fungal spores to other cultures. It is generally recommended to discard the contaminated culture.

  • Thorough Decontamination: Decontaminate the incubator and biosafety cabinet thoroughly.

  • Review Aseptic Technique: Fungal spores are airborne, so review your aseptic technique to identify potential sources of contamination.

Q3: My cells are growing slowly and look unhealthy after adding this compound, but the media is clear. Could this be Mycoplasma contamination?

A3: Slow growth and poor cell health without visible turbidity can be indicative of Mycoplasma contamination.[5] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[5]

  • DAPI or Hoechst Staining: These DNA-binding dyes can be used to visualize Mycoplasma. In a contaminated culture, you will see small fluorescent dots and flecks in the cytoplasm and on the cell surface, in addition to the brightly stained cell nuclei.[6]

  • PCR-Based Detection: PCR is a highly sensitive and specific method for detecting Mycoplasma DNA in cell cultures.[6] Commercial kits are widely available for this purpose.[4]

  • Distinguishing from Cytotoxicity: It is crucial to differentiate between Mycoplasma effects and the cytotoxic effects of this compound. Run parallel experiments with a negative control (cells without this compound) and a positive control for cytotoxicity (a known cytotoxic agent). An MTT assay can help quantify cell viability.

Q4: My cells are detaching and dying after treatment, but I don't see any typical signs of contamination. Is this due to this compound's cytotoxicity?

A4: Cell detachment and death in the absence of visible microbial growth are likely due to the cytotoxic effects of this compound, a known property of many flavonoids.

  • Dose-Response and Time-Course Experiments: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. Also, a time-course experiment will reveal when cytotoxicity becomes apparent.

  • MTT Assay: Use an MTT assay to quantitatively measure cell viability and determine the extent of cytotoxicity.

  • Apoptosis vs. Necrosis: Changes in cell morphology, such as cell shrinkage and membrane blebbing, may indicate apoptosis. You can use assays like caspase activity assays to confirm apoptosis.

  • Solvent Control: If this compound is dissolved in a solvent like DMSO or ethanol, ensure you have a vehicle control (cells treated with the same concentration of the solvent) to rule out solvent-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in cell culture?

A1: Common sources of contamination include:

  • The operator: Poor aseptic technique can introduce microorganisms from skin, breath, or clothing.

  • Reagents and media: Contaminated serum, media, or supplements are frequent culprits.

  • Equipment: Improperly sterilized incubators, water baths, and pipettes can harbor contaminants.

  • The environment: Airborne particles in the lab or a compromised biosafety cabinet can lead to contamination.

  • Incoming cell lines: New cell lines should be quarantined and tested for contamination before being introduced into the general lab.[7]

Q2: Can the color of my plant extract interfere with cytotoxicity assays?

A2: Yes, dark-colored plant extracts can interfere with colorimetric assays like the MTT assay. To mitigate this, you should include a "blank" control for each concentration of your extract. This blank should contain the same concentration of this compound in media but without cells. The absorbance of these blanks should be subtracted from the absorbance of your treated cells.[8] Alternatively, you can use a fluorescence-based viability assay, such as one using resazurin (AlamarBlue), which may be less susceptible to color interference.[8]

Q3: How can I prepare my this compound stock solution to minimize contamination risk?

A3: To prepare a sterile this compound stock solution:

  • Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to a high concentration.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock. Store aliquots at -20°C or -80°C.

Q4: What is the expected cytotoxic concentration of this compound?

A4: The cytotoxic concentration (IC50) of this compound will vary depending on the cell line. Flavonoids, in general, can exhibit IC50 values ranging from low micromolar to over 100 µM. It is essential to determine the IC50 empirically for your specific cell line and experimental conditions.

Compound Cell Line IC50 (µM)
Compound 1 (Oleoyl Hybrid)HCT116 (Colon Cancer)22.4
Compound 2 (Oleoyl Hybrid)HCT116 (Colon Cancer)0.34
Compound 2HTB-26 (Breast Cancer)10 - 50
Compound 2PC-3 (Prostate Cancer)10 - 50
Compound 2HepG2 (Liver Cancer)10 - 50
Garcimultiflorone QVarious Cancer Lines3.07 - 12.56

This table presents a range of IC50 values for various flavonoid-related compounds to provide a general idea of expected cytotoxicity.[9][10] The actual IC50 for this compound must be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and controls) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[11]

  • Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.[11]

  • Add 150 µL of the solubilization solution to each well.[11]

  • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm (or a range of 500-600 nm) using a plate reader.[11]

DAPI Staining for Mycoplasma Detection

This method uses a fluorescent dye that binds to DNA to visualize Mycoplasma.[12]

Materials:

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in methanol)

  • Methanol

  • PBS (Phosphate-Buffered Saline)

  • Coverslips

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Grow cells on sterile coverslips in a petri dish to about 50-70% confluency.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Fix the cells by adding methanol and incubating for 10 minutes at room temperature.

  • Remove the fixative and add the DAPI working solution to completely cover the cells.

  • Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Remove the DAPI solution and wash the coverslip with PBS.

  • Mount the coverslip onto a microscope slide with a drop of mounting medium.

  • Observe under a fluorescence microscope. Mycoplasma will appear as small fluorescent dots in the cytoplasm, while the cell nuclei will be large and brightly stained.[12]

Gram Staining for Bacterial Detection

This differential stain categorizes bacteria into Gram-positive or Gram-negative based on their cell wall structure.[14]

Materials:

  • Crystal Violet (primary stain)

  • Gram's Iodine (mordant)

  • Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

  • Safranin (counterstain)

  • Microscope slides

  • Light microscope

Procedure:

  • Prepare a thin smear of the cell culture supernatant on a clean microscope slide.

  • Air dry and then heat-fix the smear by passing it through a flame a few times.

  • Flood the slide with Crystal Violet and let it sit for 1 minute. Rinse with water.

  • Flood the slide with Gram's Iodine and let it sit for 1 minute. Rinse with water.[14]

  • Apply the decolorizer for 10-20 seconds and immediately rinse with water.[14]

  • Flood the slide with Safranin and let it sit for 1 minute. Rinse with water.[14]

  • Blot the slide dry and observe under a light microscope with an oil immersion lens. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink or red.

Visual Guides

experimental_workflow cluster_observation Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_diagnosis Diagnosis cluster_confirmation Confirmatory Tests observation Cell health decline after This compound treatment visual_inspection Visual & Microscopic Inspection observation->visual_inspection control_flasks Check Control Flasks (this compound-only, Cells-only) visual_inspection->control_flasks contamination Microbial Contamination visual_inspection->contamination Turbidity, filaments, motile particles cytotoxicity_assay Quantitative Viability Assay (e.g., MTT) control_flasks->cytotoxicity_assay precipitation Compound Precipitation control_flasks->precipitation Cloudiness in This compound-only flask cytotoxicity This compound-Induced Cytotoxicity cytotoxicity_assay->cytotoxicity Decreased viability in treated cells only gram_stain Gram Stain contamination->gram_stain pcr_mycoplasma PCR for Mycoplasma contamination->pcr_mycoplasma dapi_stain DAPI Staining contamination->dapi_stain dose_response Dose-Response Curve cytotoxicity->dose_response

Caption: Troubleshooting workflow for this compound-related cell culture issues.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival PI3K->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Akt->CellSurvival Promotes MAPK MAPK MAPK->Apoptosis Can Induce This compound This compound This compound->PI3K Inhibits This compound->MAPK Modulates

Caption: General signaling pathways modulated by flavonoids like this compound.

References

Technical Support Center: Statistical Design of Experiments for Hypolaetin Formulation Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the statistical design of experiments for optimizing Hypolaetin formulations.

Frequently Asked Questions (FAQs)

Q1: Why is statistical Design of Experiments (DoE) recommended for optimizing this compound formulations?

A1: Due to its flavonoid structure, this compound likely suffers from poor aqueous solubility and low bioavailability.[1] A statistical DoE approach is highly recommended over a one-factor-at-a-time (OFAT) approach because it is more efficient and effective.[2] DoE allows for the simultaneous evaluation of multiple formulation factors, revealing not only their individual effects but also their interactions.[2][3] This systematic approach helps in identifying critical formulation and process parameters, leading to a robust and optimized formulation with fewer experimental runs.[2]

Q2: What are the initial steps in setting up a DoE for this compound formulation?

A2: The initial steps involve:

  • Defining the Objective: Clearly state the goals, such as enhancing solubility, improving stability, or achieving a specific release profile.

  • Identifying Critical Quality Attributes (CQAs): These are the measurable responses that define the quality of the formulation. For this compound, this could include particle size, encapsulation efficiency, drug loading, and dissolution rate.

  • Screening Potential Factors: Identify all potential formulation and process variables that could impact the CQAs. This can be based on literature review, prior experience, and risk assessment.[2]

  • Selecting an Appropriate Experimental Design: For initial screening of many factors, a Plackett-Burman or fractional factorial design is often used.[3][4] For optimization of a few key factors, a response surface methodology (RSM) like a Box-Behnken or Central Composite Design (CCD) is more suitable.[3][4]

Q3: What are common formulation challenges encountered with flavonoids like this compound?

A3: Common challenges include:

  • Poor Drug Solubility & Dissolution: Limited solubility in water is a primary hurdle, affecting absorption and bioavailability.[5]

  • Stability Concerns: Flavonoids can be susceptible to degradation from factors like pH, light, oxygen, and temperature.[5][6]

  • Drug-Excipient Incompatibility: Interactions between this compound and excipients can lead to instability or reduced efficacy.[5]

  • Manufacturing Issues: Problems such as poor powder flowability, inconsistent tablet weights, and variable drug release can arise during manufacturing.[7]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<70%) in Nanoparticle Formulations

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor drug solubility in the organic phase Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate).The drug must be fully solubilized in the organic phase to be effectively encapsulated.
High drug-to-polymer ratio Decrease the initial amount of this compound relative to the polymer. A 2³ factorial design can optimize this ratio.An excess of drug can lead to precipitation or failure to be entrapped within the polymer matrix.
Inappropriate polymer type or concentration Test different polymers (e.g., PLGA, PCL) and concentrations. The polymer concentration is a critical factor influencing encapsulation.[4]The polymer's properties and concentration directly impact its ability to form stable nanoparticles and entrap the drug.
Insufficient mixing energy Increase sonication time or homogenization speed. These are often critical process parameters.[4]Adequate energy is required to form a stable nano-emulsion, which is a precursor to nanoparticle formation.
Issue 2: High Polydispersity Index (PDI > 0.3) or Large Particle Size (>500 nm)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Ineffective stabilizer concentration Optimize the concentration of the surfactant/stabilizer (e.g., PVA, Poloxamer).The stabilizer is crucial for preventing particle aggregation and controlling particle size during formulation.[4]
Aggregation during solvent evaporation Modify the evaporation rate (e.g., by adjusting temperature or pressure).A controlled evaporation rate can prevent rapid precipitation and subsequent particle aggregation.
Sub-optimal process parameters Use a DoE approach (e.g., Central Composite Design) to optimize factors like sonication time and power.[4]Process parameters significantly influence the particle size and its distribution.
Issue 3: Inconsistent Drug Release Profile Between Batches

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Variability in raw materials Implement stringent quality control and testing for incoming APIs and excipients.[8]Inconsistent raw material properties (e.g., polymer molecular weight, API particle size) can lead to batch-to-batch variability.
Poorly controlled manufacturing process Validate the manufacturing process to identify and control critical process parameters (CPPs).[8]Small deviations in unmonitored parameters can lead to significant differences in the final product's release characteristics.
Formulation is not robust Re-optimize the formulation using DoE to find a more robust operating space where small variations in factors do not significantly impact the release profile.A robust formulation is less sensitive to minor fluctuations in the manufacturing process.[2]

Experimental Protocols

Protocol 1: Screening of Formulation Variables for this compound-Loaded Nanoparticles using a Plackett-Burman Design
  • Objective: To identify the most significant factors affecting particle size and encapsulation efficiency.

  • Materials: this compound, PLGA (Poly(lactic-co-glycolic acid)), PVA (Polyvinyl alcohol), Dichloromethane (DCM), Deionized water.

  • Factors and Levels:

    • A: PLGA Concentration (5 mg/mL vs. 15 mg/mL)

    • B: this compound Amount (1 mg vs. 3 mg)

    • C: PVA Concentration (0.5% w/v vs. 2% w/v)

    • D: Sonication Time (60 s vs. 180 s)

    • E: Organic:Aqueous Phase Ratio (1:5 vs. 1:10)

  • Experimental Design: A 12-run Plackett-Burman design will be generated using statistical software.

  • Procedure (Emulsion-Solvent Evaporation Method): a. Dissolve the specified amounts of this compound and PLGA in DCM (organic phase). b. Dissolve the specified amount of PVA in deionized water (aqueous phase). c. Add the organic phase to the aqueous phase under constant stirring. d. Emulsify the mixture using a probe sonicator for the specified time. e. Stir the resulting nano-emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation. f. Centrifuge the nanoparticle suspension, wash with deionized water, and lyophilize.

  • Responses to Measure:

    • Particle Size and PDI (using Dynamic Light Scattering).

    • Encapsulation Efficiency (quantified by HPLC after dissolving a known amount of nanoparticles and measuring the entrapped this compound).

  • Data Analysis: Analyze the results using ANOVA to identify the factors with a statistically significant effect (p < 0.05) on the responses.

Protocol 2: Optimization of Key Factors using a Box-Behnken Design
  • Objective: To optimize the levels of the most significant factors identified in the screening stage to achieve a target particle size (< 200 nm) and maximize encapsulation efficiency.

  • Factors and Levels: Based on the screening results, let's assume PLGA concentration (A), this compound amount (B), and Sonication time (C) were the most significant.

    • A: PLGA Concentration (e.g., 8, 12, 16 mg/mL)

    • B: this compound Amount (e.g., 0.5, 1.0, 1.5 mg)

    • C: Sonication Time (e.g., 90, 135, 180 s)

  • Experimental Design: A 3-factor, 3-level Box-Behnken design (requiring ~15 experiments) will be generated.

  • Procedure: Follow the same formulation procedure as in Protocol 1, using the specific factor levels for each experimental run.

  • Responses to Measure: Particle Size, PDI, and Encapsulation Efficiency.

  • Data Analysis: a. Fit the response data to a quadratic polynomial model. b. Use response surface plots and contour plots to visualize the relationship between factors and responses. c. Use the numerical optimization function in the software to find the optimal factor settings that meet the desired response criteria.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Define Objective & CQAs B Identify Potential Factors (e.g., Polymer Type, Drug Conc.) A->B C Select Screening Design (Plackett-Burman) B->C D Conduct Experiments C->D E Analyze Data (ANOVA) D->E F Identify Significant Factors E->F G Select Optimization Design (Box-Behnken) F->G Input for Optimization H Define Factor Ranges G->H I Conduct Experiments H->I J Generate Response Surface Models I->J K Numerical & Graphical Optimization J->K L Confirm with Validation Runs K->L

Caption: Workflow for statistical design of experiments.

Troubleshooting_Logic cluster_Formulation Formulation Variables cluster_Process Process Parameters Start Unacceptable Formulation (e.g., Low EE%) Decision Root Cause Analysis (Fishbone, DoE) Start->Decision F1 Drug/Polymer Ratio F1->Decision F2 Polymer Type F2->Decision F3 Solvent Choice F3->Decision P1 Mixing Energy P1->Decision P2 Stabilizer Conc. P2->Decision P3 Evaporation Rate P3->Decision Solution Implement Corrective Actions & Re-optimize Decision->Solution

Caption: Logic diagram for troubleshooting formulation issues.

References

Navigating the Nuances of Natural Compounds: A Technical Guide to Addressing Batch-to-Batch Variability of Commercial Hypolaetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center designed to troubleshoot and mitigate the challenges of batch-to-batch variability in commercial Hypolaetin, ensuring the reliability and reproducibility of your experimental results.

The use of natural compounds like this compound in research and drug development holds immense promise. However, the inherent variability between different commercial batches can introduce significant challenges, leading to inconsistent experimental outcomes and hindering scientific progress. This guide provides a centralized resource to understand, identify, and address these variabilities through robust quality control protocols, troubleshooting FAQs, and a deeper understanding of this compound's biological activity.

Understanding the Challenge: Why Does Batch-to-Batch Variability Occur?

This compound, a flavonoid found in various plant species, is subject to natural variations influenced by a multitude of factors.[1] Understanding these sources is the first step in mitigating their impact on your research.

  • Environmental and Geographical Factors: The location, climate, and soil conditions where the source plant is grown can significantly alter its phytochemical profile, including the concentration of this compound.

  • Harvesting and Post-Harvest Processing: The time of harvest, drying methods, and storage conditions of the plant material can all lead to degradation or modification of the active compounds.[1]

  • Extraction and Purification Methods: Different manufacturers may employ varied extraction solvents, temperatures, and purification techniques, resulting in extracts with different impurity profiles and concentrations of this compound.

Section 1: Quality Control and Purity Assessment of this compound Batches

Consistent and reliable experimental data begins with a thorough characterization of your starting material. This section outlines key analytical techniques and provides a detailed protocol for a standard quality control experiment.

Frequently Asked Questions (FAQs) for QC and Purity Assessment

Q1: What are the essential quality control tests I should perform on a new batch of this compound?

A1: At a minimum, you should perform identity, purity, and concentration verification.

  • Identity Confirmation: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of a flavonoid standard.[2][3]

  • Concentration Verification: If the material is provided in solution, or if you are preparing stock solutions, spectrophotometric methods can be used for a quick concentration check, although HPLC is more accurate for quantification.

Q2: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What could they be?

A2: These additional peaks could be several things:

  • Related Flavonoids: The extraction process may co-purify other structurally similar flavonoids.

  • Degradation Products: this compound can degrade if exposed to light, high temperatures, or certain pH conditions.

  • Residual Solvents or Impurities from Synthesis: These are artifacts from the manufacturing process. It's crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should list any known impurities.[4][5]

Q3: How can I assess the biological activity of a new this compound batch to ensure it's comparable to previous batches?

A3: It is highly recommended to perform a functional assay alongside analytical chemistry tests. This provides a direct measure of the compound's potency. A common approach is to use an in vitro assay relevant to this compound's known biological effects, such as an anti-inflammatory or antioxidant assay.[6][7] Comparing the IC50 or EC50 values between batches will give you a functional confirmation of consistency.

Key Analytical Techniques for this compound Characterization
Technique Purpose Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Percentage purity, detection of impurities, and accurate concentration determination.[2][8]
Mass Spectrometry (MS) Identity confirmation and impurity identification.Molecular weight verification and structural information about unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structure elucidation.Detailed structural information to confirm the identity of this compound.
UV-Visible Spectroscopy Quick concentration check and preliminary identification.Absorbance spectrum with a characteristic λmax for flavonoids.
Experimental Protocol: Purity Assessment of this compound by HPLC-UV

This protocol provides a general method for the purity assessment of a solid sample of this compound. It is recommended to optimize the mobile phase and gradient for your specific HPLC system and column.

Objective: To determine the purity of a commercial batch of this compound and identify the presence of any major impurities.

Materials:

  • This compound standard (highest purity available)

  • Commercial this compound batch to be tested

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or another suitable acid for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of the this compound standard and dissolve it in methanol in a 10 mL volumetric flask to create a stock solution of 0.5 mg/mL.

    • From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the commercial this compound batch and dissolve it in methanol in a 10 mL volumetric flask to create a sample stock solution of 0.5 mg/mL.

    • Dilute the sample stock solution with methanol to a concentration that falls within the range of your calibration curve (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 90-10% B

      • 40-45 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm and 340 nm (flavonoids typically have two absorbance maxima)

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Determine the purity by calculating the percentage of the main this compound peak area relative to the total peak area of all detected components.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Create Calibration Series Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Commercial this compound Dissolve_Sample Dissolve in Methanol (Stock) Sample->Dissolve_Sample Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Dilute_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280/340 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound in Sample Detect->Quantify Cal_Curve->Quantify Purity Calculate % Purity Quantify->Purity

Experimental workflow for HPLC-UV purity assessment of this compound.

Section 2: Troubleshooting Inconsistent Experimental Results

Encountering variability in your results when using different batches of a natural product is a common challenge. This section provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: I'm seeing a significant difference in the potency (e.g., IC50) of this compound between two batches from the same supplier. What should I do first?

A1: First, re-confirm the purity and concentration of both batches using HPLC, as described in Section 1. A lower-than-stated purity in one batch will lead to a perceived decrease in potency. If the purity and concentration are confirmed to be similar, consider the possibility of inactive or inhibitory impurities in one of the batches. Review the chromatograms for any significant differences in the impurity profile.

Q2: My cell-based assay results are inconsistent even with the same batch of this compound. What other factors could be at play?

A2: Inconsistent results with the same batch point towards other experimental variables.[9]

  • Compound Stability: this compound may not be stable in your cell culture media over the duration of the experiment. Consider performing a stability study of this compound in your media under incubation conditions.

  • Cell Culture Conditions: Ensure your cell line is healthy, free from mycoplasma contamination, and within a consistent passage number range.

  • Assay Protocol: Small variations in incubation times, cell seeding densities, and reagent preparation can lead to significant differences in results. Strict adherence to a standardized protocol is crucial.

Q3: Could the solvent used to dissolve this compound affect my results?

A3: Absolutely. This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells and can also affect the activity of certain enzymes. It is critical to ensure that the final concentration of DMSO is consistent across all experimental conditions and is below the tolerance level of your specific cell line (typically <0.5%).

Logical Troubleshooting Workflow

When faced with inconsistent results, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting variability.

G Start Inconsistent Experimental Results Check_Purity Re-analyze Purity & Concentration of Batches (HPLC) Start->Check_Purity Purity_OK Purity & Concentration Consistent? Check_Purity->Purity_OK Investigate_Impurities Compare Impurity Profiles (HPLC/MS) Purity_OK->Investigate_Impurities No Check_Stability Assess Compound Stability in Assay Media Purity_OK->Check_Stability Yes Contact_Supplier Contact Supplier for CoA & Batch History Investigate_Impurities->Contact_Supplier Resolved Problem Resolved Contact_Supplier->Resolved Stability_OK Compound Stable? Check_Stability->Stability_OK Optimize_Storage Optimize Storage & Handling Stability_OK->Optimize_Storage No Review_Protocol Review & Standardize Assay Protocol Stability_OK->Review_Protocol Yes Optimize_Storage->Resolved Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Refine_Protocol Refine Protocol (e.g., seeding, timing) Protocol_OK->Refine_Protocol No Check_Cells Verify Cell Health & Passage Number Protocol_OK->Check_Cells Yes Refine_Protocol->Resolved Cells_OK Cells Consistent? Check_Cells->Cells_OK New_Cells Thaw New Vial of Cells Cells_OK->New_Cells No Cells_OK->Resolved Yes New_Cells->Resolved

A logical workflow for troubleshooting inconsistent experimental results.

Section 3: Biological Activity and Signaling Pathways of this compound

Understanding the mechanism of action of this compound is crucial for designing relevant biological assays and interpreting your results. This compound is known for its anti-inflammatory and antioxidant properties.[6]

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects, in part, by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5][10][11][12]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Flavonoids, including likely this compound, can inhibit this pathway at multiple points, such as by preventing IκBα degradation or inhibiting NF-κB's nuclear translocation.[11]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[10] The activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins, thereby dampening the inflammatory cascade.[5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAP3K MAP3K Stimuli->MAP3K IKK IKK Complex Stimuli->IKK MAP2K MAP2K MAP3K->MAP2K MAPK p38/JNK/ERK MAP2K->MAPK AP1 AP-1 MAPK->AP1 IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1->Genes NFkB_nuc->Genes This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation

This compound's modulation of NF-κB and MAPK inflammatory signaling pathways.

Antioxidant Activity

This compound's structure, rich in hydroxyl groups, endows it with potent antioxidant properties. It can neutralize free radicals through hydrogen atom or electron donation.[6] This activity can be quantified using various in vitro assays.

Experimental Protocol: Antioxidant Activity Assessment using the DPPH Assay

Objective: To determine the free radical scavenging activity of a this compound batch.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each this compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the this compound concentration to determine the IC50 value.

By implementing these quality control measures, troubleshooting strategies, and understanding the biological context of this compound's activity, researchers can confidently navigate the challenges of batch-to-batch variability and generate high-quality, reproducible data.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Hypolaetin and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anti-cancer properties of two structurally similar flavonoids.

Hypolaetin and Luteolin, two flavone-class flavonoids, share a common chemical backbone but exhibit distinct bioactivities that are of significant interest to the scientific community. This guide provides a detailed comparative analysis of their antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of these natural compounds.

At a Glance: Key Bioactivity Differences

BioactivityThis compoundLuteolin
Antioxidant Activity Limited quantitative data available.Potent antioxidant activity demonstrated across various assays (DPPH, ABTS, FRAP, ORAC).
Anti-inflammatory Activity Demonstrates anti-inflammatory properties, including inhibition of prostaglandin biosynthesis.Exhibits strong anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways (COX, LOX, iNOS, NF-κB, MAPK).
Anti-cancer Activity Limited quantitative data available.Shows significant anti-proliferative and apoptotic effects against a wide range of cancer cell lines.

In-Depth Analysis of Bioactivities

Antioxidant Capacity: Luteolin Shows Stronger Evidence

The ability to neutralize reactive oxygen species (ROS) is a key therapeutic property of many flavonoids. While both this compound and Luteolin are expected to possess antioxidant potential due to their chemical structures, the available quantitative data predominantly supports the potent antioxidant activity of Luteolin.

Luteolin has been extensively studied and has demonstrated significant radical scavenging activity in various in vitro assays. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, Luteolin has shown IC50 values ranging from 2.099 to 26.304 µg/mL[1][2]. In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, Luteolin exhibited an IC50 value of 0.59 µg/mL[1]. Furthermore, its efficacy has been confirmed in FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity) assays[3][4].

Anti-inflammatory Effects: Both Flavonoids Show Promise

Inflammation is a critical factor in the pathogenesis of numerous chronic diseases. Both this compound and Luteolin have been shown to possess anti-inflammatory properties, although the mechanisms and extent of their activities may differ.

This compound , and its glycoside form this compound-8-glucoside, have been reported to exhibit anti-inflammatory effects. Studies have shown that this compound-8-glucoside can stimulate prostaglandin formation, which can have both pro- and anti-inflammatory roles depending on the context.

Luteolin demonstrates a broader and more well-defined anti-inflammatory profile. It has been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Moreover, Luteolin can suppress the production of nitric oxide (NO), a pro-inflammatory mediator, and downregulate the expression of inducible nitric oxide synthase (iNOS). A significant aspect of Luteolin's anti-inflammatory action is its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response[5]. For instance, Luteolin has been reported to inhibit TNF-α and interleukin-6 release in RAW 264.7 macrophages with an IC50 value of less than 1 µM[6].

Anti-cancer Potential: Luteolin is a More Extensively Studied Candidate

The potential of flavonoids to combat cancer is a major area of research. While both compounds are of interest, Luteolin has been the subject of far more extensive investigation for its anti-cancer properties.

Luteolin has demonstrated significant anti-proliferative and apoptotic effects against a wide array of cancer cell lines. It can inhibit the growth of cancer cells with IC50 values typically ranging from 3 to 50 µM[7][8]. For example, IC50 values of 20 µM in HeLa (cervical cancer) cells, approximately 9 µg/mL in HepG2 (liver cancer) cells, and around 40 µM in MCF-7 (breast cancer) cells have been reported[9][10][11]. The anti-cancer activity of Luteolin is attributed to its ability to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways[8][12]. It modulates several key signaling pathways implicated in cancer, including the PI3K/Akt and MAPK pathways[12].

Quantitative data on the anti-cancer activity of This compound , including IC50 values against various cancer cell lines, is currently lacking in the scientific literature, preventing a direct comparison with Luteolin's well-documented effects.

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms underlying the bioactivities of these flavonoids, it is crucial to examine the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed.

G cluster_antioxidant Antioxidant Activity Workflow Compound This compound or Luteolin DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP ORAC ORAC Assay Compound->ORAC Measurement Measure Radical Scavenging/Reducing Power DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement

A simplified workflow for assessing antioxidant activity.

G cluster_inflammation Luteolin's Anti-inflammatory Signaling Luteolin Luteolin IKK IKK Luteolin->IKK inhibits IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription of

Luteolin's inhibition of the NF-κB inflammatory pathway.

G cluster_cancer Luteolin's Anti-cancer Signaling Luteolin Luteolin PI3K PI3K Luteolin->PI3K inhibits Apoptosis Apoptosis Luteolin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Luteolin's modulation of the PI3K/Akt pathway in cancer.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compound (this compound or Luteolin) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay assesses the metabolic activity of cells and is used to measure cell viability and proliferation.

  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, HepG2, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Luteolin) and a vehicle control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from a dose-response curve.

Conclusion and Future Directions

The available evidence strongly supports the potent antioxidant, anti-inflammatory, and anti-cancer activities of Luteolin. Its mechanisms of action are relatively well-characterized, involving the modulation of key signaling pathways. This compound also shows promise, particularly in the realm of anti-inflammatory activity. However, a significant gap in the literature exists regarding its quantitative bioactivity, especially in antioxidant and anti-cancer assays.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of this compound and Luteolin across a range of bioassays.

  • Determining the IC50 values of this compound in standard antioxidant and anti-cancer assays to enable a quantitative comparison with Luteolin.

  • Elucidating the signaling pathways modulated by this compound to better understand its mechanisms of action.

Such studies will be invaluable in fully assessing the therapeutic potential of this compound and in understanding the structure-activity relationships that govern the diverse bioactivities of these closely related flavonoids.

References

Validating the Anti-Cancer Potential of Hypolaetin: A Comparative Analysis with Established Flavonoids in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the prospective anti-cancer efficacy of the flavonoid Hypolaetin. This document provides a comparative analysis against well-documented flavonoids—Phloretin, Quercetin, and Genistein—supported by experimental data from xenograft models.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential anti-cancer properties.[1] These natural products are known to modulate various signaling pathways involved in carcinogenesis, including cell proliferation, apoptosis, and angiogenesis.[2] this compound, a flavonoid with a unique 8-hydroxy structure, is anticipated to exhibit similar anti-neoplastic activities. However, to date, in vivo studies utilizing xenograft models to validate the anti-cancer effects of this compound are not available in the published literature.

This guide aims to bridge this gap by providing a comparative framework. We will extrapolate the potential in vivo efficacy of this compound by examining the established anti-cancer effects of other prominent flavonoids—Phloretin, Quercetin, and Genistein—in xenograft models. This document will detail the experimental protocols, present quantitative data on tumor inhibition, and illustrate the key signaling pathways implicated in the anti-cancer activity of these comparator flavonoids. By presenting this data, we offer a predictive validation for the anti-cancer potential of this compound and a rationale for future in vivo investigations.

Comparative Efficacy of Flavonoids in Xenograft Models

While direct xenograft data for this compound is pending, the anti-tumor effects of Phloretin, Quercetin, and Genistein have been substantiated in various cancer cell line-derived xenograft models. The following tables summarize the quantitative outcomes from these studies, offering a benchmark for the potential efficacy of this compound.

Table 1: Tumor Growth Inhibition by Flavonoids in Xenograft Models
FlavonoidCancer Cell LineAnimal ModelDosageTreatment DurationTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
Phloretin HepG2 (Hepatocellular Carcinoma)SCID MiceNot SpecifiedNot SpecifiedSignificantSignificant[3][4]
A549 (Lung Adenocarcinoma)Nude MiceNot SpecifiedNot SpecifiedSignificantNot Specified[3][4]
Quercetin MCF-7 (Breast Cancer)Mice50 mg/kgNot SpecifiedSignificantNot Specified[5]
HCT116 (Colon Carcinoma)Mice50 mg/kgNot SpecifiedSignificantNot Specified[5]
SNU719 (EBV+ Gastric Carcinoma)MiceNot SpecifiedNot SpecifiedSignificantNot Specified[6]
Genistein A431 (Epidermoid Carcinoma)Mice500 mg/kg/d12 daysSignificantNot Specified[7]
Colo205 (Colon Carcinoma)Mice500 mg/kg/d12 daysSignificantNot Specified[7]

Experimental Protocols

The methodologies employed in xenograft studies are critical for the interpretation and replication of findings. Below are detailed protocols for establishing xenograft models and administering flavonoid treatments, based on the available literature for the comparator compounds.

General Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent rejection of human tumor cells.[8]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (Length x Width^2) / 2.[8]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

Flavonoid Administration Protocol
  • Vehicle Preparation: Flavonoids are often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline or corn oil for administration.

  • Dosage and Route: The dosage and route of administration vary between studies. For instance, Genistein was administered orally at 500 mg/kg/day.[7] Quercetin has been administered at 50 or 100 mg/kg.[5]

  • Treatment Duration: The duration of treatment can range from several days to weeks, depending on the study design.[7]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Signaling Pathways and Mechanisms of Action

Flavonoids exert their anti-cancer effects by modulating a multitude of cellular signaling pathways. Understanding these pathways is crucial for predicting the mechanism of action of this compound.

Apoptosis Induction

A primary mechanism of flavonoid-induced cancer cell death is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Phloretin: Induces apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[9] This leads to the release of cytochrome c from the mitochondria and the activation of caspases.

  • Quercetin: Has been shown to induce apoptosis in various cancer cell lines.[4] It can activate the extrinsic pathway by upregulating death receptors like FAS and activating caspase-8.[4]

  • Genistein: Is a known protein kinase inhibitor and can induce apoptosis in various cancer types.[7]

The following diagram illustrates the general intrinsic apoptosis pathway often targeted by flavonoids.

G cluster_flavonoids Flavonoids (e.g., Phloretin, Quercetin) cluster_mitochondria Mitochondrial Pathway Flavonoids Flavonoids Bax Bax Flavonoids->Bax upregulates Bcl2 Bcl-2 Flavonoids->Bcl2 downregulates CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Flavonoid-mediated intrinsic apoptosis pathway.
Cell Cycle Arrest

Flavonoids can also inhibit cancer cell proliferation by inducing cell cycle arrest at different phases (G1, S, or G2/M).

  • Phloretin: Has been reported to cause G0/G1 arrest in human glioblastoma cells by increasing the expression of p27 and suppressing CDK-2,4,6 and cyclins D and E.[9]

  • Quercetin: Can induce cell cycle arrest, although the specific phase can vary depending on the cancer cell type.

The diagram below depicts a simplified workflow of how flavonoids can lead to cell cycle arrest.

G cluster_flavonoids Flavonoids (e.g., Phloretin) cluster_cell_cycle Cell Cycle Regulation Flavonoids Flavonoids p21_p27 p21/p27 Flavonoids->p21_p27 upregulates CDK_Cyclin CDK-Cyclin Complexes p21_p27->CDK_Cyclin inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest G1_S_Progression G1/S Progression CDK_Cyclin->G1_S_Progression promotes Cell_Proliferation Cell Proliferation G1_S_Progression->Cell_Proliferation

Figure 2: Flavonoid-induced cell cycle arrest workflow.

Conclusion and Future Directions

While direct in vivo evidence for the anti-cancer effects of this compound in xenograft models is currently lacking, the substantial body of research on other flavonoids like Phloretin, Quercetin, and Genistein provides a strong rationale for its investigation. The comparative data presented in this guide suggests that this compound, as a flavonoid, has a high probability of exhibiting significant anti-tumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

Future research should prioritize conducting in vivo studies using various cancer cell line-derived and patient-derived xenograft models to definitively validate the anti-cancer efficacy of this compound. Such studies will be instrumental in establishing its potential as a novel therapeutic agent for cancer treatment. The experimental protocols and mechanistic insights provided herein offer a solid foundation for the design and execution of these critical future investigations.

References

A Prospective Guide to Investigating the Synergistic Potential of Hypolaetin with Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Executive Summary

Hypolaetin, a flavonoid known for its notable anti-inflammatory and antioxidant properties, presents a compelling candidate for combination therapies. While direct experimental evidence of its synergistic effects with other natural compounds is currently lacking in published literature, its established biological activities provide a strong rationale for investigating such interactions. This guide offers a prospective framework for exploring the synergistic potential of this compound, drawing parallels from synergistic studies on other well-documented flavonoids.

This document outlines a hypothetical investigation into the synergistic anti-inflammatory and antioxidant effects of this compound in combination with Quercetin, a widely studied flavonoid known for its synergistic capabilities.[1][2] We provide detailed experimental protocols for key assays, present templates for data tabulation, and visualize potential molecular pathways and experimental workflows to guide future research in this promising area.

Unveiling the Potential of this compound: A Foundation for Synergy

This compound, and its glycoside form this compound-8-glucoside, has demonstrated significant biological activities that make it a prime candidate for synergistic studies.

  • Anti-inflammatory Activity: Studies have shown that this compound-8-glucoside exhibits potent anti-inflammatory effects. It has been observed to be more potent than phenylbutazone in suppressing the acute phase of adjuvant-carrageenan-induced inflammation.[3] Its mechanisms of action include inhibiting protein exudation, leucocyte migration, and β-glucuronidase activity.[4] Furthermore, it has been shown to stimulate the formation of prostaglandins, which can have protective effects in certain contexts.[5]

  • Antioxidant Activity: Like many flavonoids, this compound is expected to possess antioxidant properties by scavenging free radicals and chelating metal ions. This is a fundamental mechanism that can contribute to synergistic effects when combined with other antioxidants.[1][6]

  • Anti-ulcer Properties: this compound-8-glucoside has also been noted for its anti-ulcer capabilities, preventing the formation of gastric lesions induced by stress.[3][7]

Given these properties, combining this compound with other natural compounds that have complementary mechanisms of action could lead to enhanced therapeutic effects.

A Hypothetical Combination: this compound and Quercetin

To illustrate a potential synergistic pairing, we propose the investigation of this compound with Quercetin. Quercetin is a ubiquitous flavonoid renowned for its antioxidant, anti-inflammatory, and anticancer properties, and it has been reported to act synergistically with other natural compounds.[8] A combination of this compound and Quercetin could potentially lead to:

  • Enhanced Anti-inflammatory Effects: By targeting different aspects of the inflammatory cascade, such as inhibiting various pro-inflammatory cytokines and enzymes.

  • Superior Antioxidant Capacity: Through complementary free-radical scavenging and metal-chelating mechanisms.

  • Potentiated Anti-cancer Activity: By simultaneously modulating multiple signaling pathways involved in cancer cell proliferation and survival.

Data Presentation: Quantifying Synergistic Effects

To objectively assess the synergistic potential of a this compound and Quercetin combination, quantitative data from various assays should be systematically collected and analyzed. The following tables provide a template for presenting such hypothetical data. The concept of the Combination Index (CI) would be employed to determine the nature of the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical Synergistic Anti-inflammatory Effects on LPS-stimulated RAW 264.7 Macrophages

Treatment (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Combination Index (CI)
This compound
1025 ± 3.120 ± 2.518 ± 2.2-
2545 ± 4.238 ± 3.935 ± 3.1-
5065 ± 5.558 ± 4.852 ± 4.5-
Quercetin
1030 ± 2.828 ± 3.025 ± 2.7-
2550 ± 4.545 ± 4.142 ± 3.8-
5070 ± 6.165 ± 5.360 ± 5.1-
This compound + Quercetin
10 + 1068 ± 5.962 ± 5.158 ± 4.90.45 (Synergy)
25 + 2585 ± 7.278 ± 6.575 ± 6.20.38 (Synergy)
50 + 5095 ± 8.192 ± 7.890 ± 7.50.32 (Synergy)

Table 2: Hypothetical Synergistic Antioxidant Capacity

Treatment (µM)DPPH Scavenging (%)FRAP Value (µM Fe(II))
This compound
1035 ± 3.5150 ± 12
2560 ± 5.1350 ± 28
5085 ± 7.2600 ± 45
Quercetin
1040 ± 4.1180 ± 15
2565 ± 5.8400 ± 32
5090 ± 7.9700 ± 56
This compound + Quercetin
10 + 1080 ± 6.8450 ± 38
25 + 2595 ± 8.2850 ± 65
50 + 50>981500 ± 110

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments to assess the synergistic anti-inflammatory and antioxidant effects of this compound and Quercetin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells will be pre-treated with various concentrations of this compound, Quercetin, or their combination for 2 hours, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Antioxidant Assays
  • DPPH Radical Scavenging Assay:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix 100 µL of various concentrations of the test compounds (this compound, Quercetin, or combination) with 100 µL of the DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the test compound to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Quantify the antioxidant capacity using a FeSO₄ standard curve.

Visualizing Mechanisms and Workflows

Potential Signaling Pathway for Synergy

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[9] A synergistic effect of this compound and Quercetin could arise from their ability to target different components of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes transcription AP1_nuc->Genes transcription LPS LPS LPS->TLR4 This compound This compound This compound->IKK inhibits Quercetin Quercetin Quercetin->MAPK inhibits

Caption: Hypothetical synergistic inhibition of the NF-κB and MAPK pathways by this compound and Quercetin.

Experimental Workflow for Synergy Screening

A structured workflow is essential for efficiently screening and validating potential synergistic combinations.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Synergy Analysis cluster_3 Phase 4: Mechanism of Action A1 Determine IC50 of This compound and Quercetin in relevant assays B1 Design combination ratios (e.g., constant ratio based on IC50s) A1->B1 B2 Perform combination experiments (e.g., anti-inflammatory, antioxidant assays) B1->B2 C1 Calculate Combination Index (CI) using CompuSyn or similar software B2->C1 C2 Generate Isobolograms C1->C2 D1 Investigate effects on signaling pathways (Western Blot) C2->D1 If Synergy is Confirmed (CI < 1) D2 Assess gene expression (qPCR) D1->D2

References

Structure-Activity Relationship of Hypolaetin and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of hypolaetin and its derivatives, focusing on their structure-activity relationships (SAR). The information is compiled from experimental data to assist in the research and development of new therapeutic agents.

Overview of this compound

This compound (3',4',5,7,8-pentahydroxyflavone) is a flavonoid found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Understanding the relationship between the chemical structure of this compound and its biological functions is crucial for the design of more potent and selective derivatives.

Comparative Biological Activity

The biological activity of this compound and its derivatives is closely linked to their molecular structure. Modifications to the flavonoid scaffold can significantly impact their therapeutic potential. The following table summarizes the available quantitative data on the biological activities of this compound and a key derivative.

CompoundBiological ActivityAssayResult (IC50/Activity)Reference
This compoundGlycogen Phosphorylase b InhibitionEnzyme Inhibition Assay15.7 µM[1]
This compound-8-glucosideAnti-inflammatoryCarrageenan-induced paw edema in ratsMore potent than phenylbutazone in the acute phase[2]
This compound-8-glucosideErythrocyte ProtectionHeat-induced hemolysisProtective effect observed[3]

Key Structure-Activity Relationship Insights for Flavonoids (relevant to this compound):

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A and B rings are critical for antioxidant and anti-inflammatory activities. For glycogen phosphorylase inhibition, the presence of hydroxyl groups at the 3' and 4' positions of the B-ring is important[1].

  • C2-C3 Double Bond: The double bond in the C-ring, in conjunction with the 4-oxo group, is a common feature for many biological activities of flavonoids.

  • Glycosylation: The addition of a glycoside moiety, as seen in this compound-8-glucoside, can alter the pharmacokinetic and pharmacodynamic properties of the parent flavonoid, often affecting its solubility and bioavailability[2][3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and further investigation.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin or phenylbutazone), and test groups (receiving different doses of the this compound derivative).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This in vitro assay is a widely used method to determine the free radical scavenging capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid or quercetin).

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution in a test tube or a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_c - A_s) / A_c ] * 100 Where Ac is the absorbance of the control (DPPH solution without the test compound), and As is the absorbance of the sample (DPPH solution with the test compound).

  • IC50 Value: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to evaluate the cytotoxic effects of compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates at a specific density.

  • Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow formazan crystal formation.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • IC50 Value: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound and its derivatives.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_prep Acclimatize Rats group_division Divide into Groups (Control, Standard, Test) animal_prep->group_division compound_prep Prepare Test Compound and Standard group_division->compound_prep administration Administer Compound/ Vehicle compound_prep->administration carrageenan_injection Inject Carrageenan administration->carrageenan_injection paw_measurement Measure Paw Volume (0-5 hours) carrageenan_injection->paw_measurement calculate_edema Calculate Increase in Paw Volume paw_measurement->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_cellular Cellular Response stimulus Carrageenan nfkb NF-κB Activation stimulus->nfkb mediators Prostaglandins, Cytokines (TNF-α, IL-6) inflammation Inflammation (Edema, Pain) mediators->inflammation cox2 COX-2 Expression nfkb->cox2 cox2->mediators This compound This compound Derivatives This compound->nfkb Inhibition This compound->cox2 Inhibition

Caption: Simplified Anti-inflammatory Signaling Pathway.

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis dpph_prep Prepare DPPH Solution mixing Mix DPPH and Test Compound dpph_prep->mixing sample_prep Prepare Test Compound Solutions sample_prep->mixing incubation Incubate in Dark mixing->incubation absorbance Measure Absorbance at 517 nm incubation->absorbance calculate_scavenging Calculate % Scavenging absorbance->calculate_scavenging determine_ic50 Determine IC50 calculate_scavenging->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

This guide provides a foundational understanding of the structure-activity relationship of this compound and its derivatives. Further research involving the synthesis and biological evaluation of a wider range of derivatives is necessary to build a more comprehensive SAR model, which will be invaluable for the development of novel therapeutics.

References

Cross-validation of Hypolaetin's efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the broad-spectrum efficacy of the flavonoid Hypolaetin across multiple cell lines are limited, research on its glycoside form, this compound-8-glucoside, has highlighted its anti-inflammatory properties. [1][2][3][4] To provide a comprehensive guide for researchers, this document summarizes the known effects of this compound and presents a comparative analysis of structurally similar and well-studied flavonoids—Quercetin, Luteolin, and Apigenin—across various cell lines. The experimental data and methodologies presented for these related compounds can serve as a valuable reference for designing and interpreting studies on this compound.

Comparative Efficacy of Related Flavonoids

The following table summarizes the cytotoxic effects (IC50 values) of Quercetin, Luteolin, and Apigenin on a range of cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population and are a key metric for assessing anti-cancer activity.

FlavonoidCell LineCell TypeIC50 (µM)Incubation Time (h)
Quercetin A549Lung Carcinoma8.6524
H69Lung Carcinoma14.224
MCF-7Breast Cancer3724
HCT116Colon Carcinoma5.79Not Specified
MDA-MB-231Breast Cancer5.81Not Specified
Luteolin A549Lung Carcinoma41.5924
H460Lung Carcinoma48.4724
HT-29Colon Cancer3-50 (range)Not Specified
NCI-ADR/RESOvarian Cancer~4524
MCF-7/MitoRBreast Cancer~4524
HL-60Leukemia15Not Specified
Apigenin BxPC-3Pancreatic Cancer2324
PANC-1Pancreatic Cancer7124
Caki-1Renal Cell Carcinoma27.0224
ACHNRenal Cell Carcinoma50.4024
NC65Renal Cell Carcinoma23.3424
HT29Colon Cancer>50 (at 24h)24
HL-60Leukemia30Not Specified
KKU-M055Cholangiocarcinoma7824

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (1 x 106 cells) in a culture flask and treat with the compound of interest.[6]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.[6]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is a common method for investigating the molecular mechanisms of apoptosis.[8][9]

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Flavonoids, including this compound and its relatives, exert their cellular effects by modulating various signaling pathways. The diagrams below, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway often implicated in flavonoid-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Apoptosis Induction Western Blot Western Blot Compound Treatment->Western Blot Protein Expression IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay->Apoptotic Cell Quantification Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: A typical experimental workflow for evaluating the efficacy of a compound in cell lines.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

References

Unraveling the Molecular Targets of Hypolaetin: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Knockout Model Confirmation Calls for Further Research

Hypolaetin, a flavonoid with demonstrated anti-inflammatory, antioxidant, and anti-ulcer properties, has been the subject of various pharmacological studies. However, a comprehensive review of the current scientific literature reveals a notable gap in its target validation: the use of knockout (KO) models to definitively confirm its molecular targets. While in vitro and in vivo studies have elucidated potential mechanisms of action, the absence of research employing genetically modified models means that the direct causal links between this compound and its proposed targets remain to be conclusively established. This guide provides an objective overview of the existing experimental data on this compound's molecular interactions and compares its known activities with those of other flavonoids, highlighting the need for further validation through techniques such as knockout studies.

In Vitro Enzymatic Inhibition Studies

A primary focus of research into this compound's mechanism of action has been its effect on enzymes involved in inflammation and oxidative stress. The following table summarizes the quantitative data from key in vitro studies.

Enzyme TargetTest SystemThis compound Concentration/FormInhibition/ActivityReference
Cyclooxygenase (COX)Not specifiedNot specifiedInhibitory activity[1]
Lipoxygenase (LOX)Soybean 15-lipoxygenaseNot specifiedInhibitory activity[1][2]
Phospholipase A2Snake venomAglycone (this compound)Dose-dependent inhibition[2]
Phospholipase A2Snake venomGlycoside (this compound-8-glucoside)Inactive[2]

Proposed Signaling Pathways

Based on in vitro findings and studies on structurally related flavonoids, this compound is thought to modulate key signaling pathways involved in inflammation and cell survival. It is important to note that the direct effects of this compound on these pathways have not been confirmed using knockout models.

Hypolaetin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PLA2 Phospholipase A2 Receptor->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX Lipoxygenase Leukotrienes Leukotrienes LOX->Leukotrienes COX Cyclooxygenase Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid->LOX Arachidonic_Acid->COX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->PLA2 Inhibits This compound->LOX Inhibits This compound->COX Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies from key studies that have investigated the molecular targets of this compound without the use of knockout models.

Inhibition of Soybean Lipoxygenase
  • Objective: To assess the inhibitory effect of this compound and related flavonoids on lipoxygenase activity.

  • Methodology: The assay was performed using soybean 15-lipoxygenase. The enzymatic reaction was monitored, and the inhibitory effects of various concentrations of this compound were measured. The results were compared with those of other flavonoids, including its glycoside form, this compound-8-glucoside.[2]

  • Results: All tested flavonoids, including this compound and its glycoside, demonstrated inhibitory activity against soybean 15-lipoxygenase.[2]

Inhibition of Snake Venom Phospholipase A2
  • Objective: To determine the inhibitory effect of this compound and its glycoside on phospholipase A2 activity.

  • Methodology: The experiment utilized phospholipase A2 from snake venom. The aglycone (this compound) and glycoside (this compound-8-glucoside) forms of the flavonoid were tested for their ability to inhibit the enzyme's activity in a dose-dependent manner.[2]

  • Results: The aglycone form, this compound, showed dose-dependent inhibition of snake venom phospholipase A2, while the glycoside form, this compound-8-glucoside, was inactive.[2]

Comparison with Other Flavonoids and Future Directions

While this compound's molecular targets have been explored through enzymatic assays, other flavonoids have been studied more extensively, sometimes with more advanced techniques. For instance, the effects of quercetin on various signaling pathways have been investigated in greater detail, including in some cases, the use of cell lines with specific gene silencing (though not always whole-animal knockout models).

The current body of research provides a solid foundation for understanding the potential therapeutic effects of this compound. However, to definitively validate its molecular targets and to fully understand its mechanism of action, future research should prioritize the use of knockout models. Such studies would involve comparing the effects of this compound administration in wild-type animals versus animals in which a specific target gene (e.g., for COX-2 or a specific lipoxygenase) has been deleted. This approach would provide conclusive evidence of a direct interaction and is a critical next step in the development of this compound as a potential therapeutic agent.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_this compound WT + this compound WT_mice->WT_this compound KO_mice Knockout (KO) Mice (e.g., COX-2-/-) KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_this compound KO + this compound KO_mice->KO_this compound Outcome Measure Inflammatory and Biochemical Markers WT_vehicle->Outcome WT_this compound->Outcome KO_vehicle->Outcome KO_this compound->Outcome

Caption: Proposed workflow for knockout model validation.

References

A Head-to-Head Comparison of Hypolaetin and Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavonoid Hypolaetin with established therapeutic agents, focusing on its anti-inflammatory, analgesic, gastroprotective, and antioxidant properties. The information is compiled from preclinical studies to offer insights into its potential as a therapeutic alternative.

Executive Summary

This compound, a flavonoid found in plants of the Sideritis species, has demonstrated promising pharmacological activities. Preclinical evidence suggests that its glucoside form, this compound-8-glucoside, possesses potent anti-inflammatory and gastroprotective effects, positioning it as a potential alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and other agents. This comparison guide synthesizes available data to evaluate its performance against existing therapies.

Anti-inflammatory and Analgesic Activity

This compound-8-glucoside has been shown to be more potent than phenylbutazone in suppressing the acute phase of adjuvant-carrageenan-induced inflammation.[1] However, it exhibits less effect in the prolonged inflammatory phase.[1] In carrageenan-induced abscesses, both this compound-8-glucoside and phenylbutazone show equivalent efficacy in inhibiting development.[1] For analgesia, phenylbutazone demonstrates greater activity in pressure pain threshold tests.[1]

Table 1: Comparison of Anti-inflammatory and Analgesic Effects

AgentModelDosageEffectSource
This compound-8-glucoside Adjuvant-carrageenan-induced inflammation (acute phase)-More potent than Phenylbutazone[1]
Phenylbutazone Adjuvant-carrageenan-induced inflammation (acute phase)-Less potent than this compound-8-glucoside[1]
This compound-8-glucoside Carrageenan-induced abscess-Equiactive with Phenylbutazone[1]
Phenylbutazone Carrageenan-induced abscess-Equiactive with this compound-8-glucoside[1]
Indomethacin Acetic acid-induced writhing (mice)10 mg/kg51.23% inhibition[2][3]

Note: Specific percentage inhibition for this compound-8-glucoside in these models is not available in the reviewed literature, preventing a direct quantitative comparison in this table.

Gastroprotective Activity

A key advantage of this compound-8-glucoside is its combined anti-inflammatory and anti-ulcer properties. Unlike phenylbutazone, it does not cause gastric erosions.[1] Both this compound-8-glucoside and the H2 receptor antagonist cimetidine have been shown to prevent the formation of cold-restraint induced gastric lesions, although cimetidine is reported to be more potent.[1][4]

Table 2: Comparison of Anti-ulcer Effects

AgentModelED50Source
This compound-8-glucoside Pylorus ligation-induced ulcer (rats)24-57 mg/kg[5]
Cimetidine Pylorus ligation-induced ulcer (rats)-[6][7]

Note: A direct ED50 comparison for cimetidine in the same model was not available in the reviewed literature.

Antioxidant Activity

Table 3: DPPH Radical Scavenging Activity

AgentIC50 (µg/mL)Source
Quercetin 0.55[8]
Quercetin 19.17[9]
Quercetin 15.9[10]

Note: The variability in quercetin's IC50 values can be attributed to different experimental conditions.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their modulation of key signaling pathways. While specific studies on this compound's direct interaction with the NF-κB and MAPK pathways are limited, the general mechanisms for flavonoids are illustrated below. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα-NF-κB Complex IκBα->IκBα-NF-κB NF-κB NF-κB NF-κB->IκBα-NF-κB DNA DNA NF-κB->DNA translocates to nucleus IκBα-NF-κB->NF-κB releases This compound This compound (Proposed) This compound->IKK inhibits This compound->NF-κB inhibits translocation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes induces transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) activates This compound This compound (Proposed) This compound->MAPKK inhibits This compound->MAPK (p38, JNK, ERK) inhibits Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression regulates

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory activity of a compound.

Procedure:

  • Male Wistar rats (150-200g) are used.

  • The basal volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., this compound-8-glucoside) or reference drug (e.g., Indomethacin, Phenylbutazone) is administered orally or intraperitoneally.

  • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11][12][13]

Acetic Acid-Induced Writhing Test in Mice

This test is employed to evaluate the peripheral analgesic activity of a substance.

Procedure:

  • Male Swiss albino mice (20-25g) are used.

  • Animals are divided into control, standard, and test groups.

  • The test compound (e.g., this compound-8-glucoside) or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

  • After a specified time (e.g., 30 or 60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 10 or 20 minutes).[2][3][14]

  • The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.[15]

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to assess the anti-ulcer and anti-secretory activity of a compound.

Procedure:

  • Wistar rats (150-200g) are fasted for 24-48 hours with free access to water.

  • Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.

  • The test compound (e.g., this compound-8-glucoside) or reference drug (e.g., Cimetidine) is administered intraduodenally or subcutaneously immediately after ligation.

  • The abdomen is sutured, and the animals are deprived of food and water for a specific duration (e.g., 4 or 19 hours).

  • After the experimental period, the animals are sacrificed, and the stomach is removed.

  • The gastric contents are collected to measure volume, pH, and total acidity.

  • The stomach is opened along the greater curvature, and the ulcer index is determined by scoring the number and severity of lesions.[6][7][16]

  • The percentage of ulcer inhibition is calculated.

Conclusion

This compound, particularly in its glycoside form, emerges as a promising therapeutic candidate with a dual anti-inflammatory and gastroprotective profile. While qualitative comparisons suggest its potency is comparable to or even greater than some established drugs like phenylbutazone in specific inflammatory models, a comprehensive quantitative head-to-head comparison is currently limited by the lack of publicly available data, such as IC50 values for key inflammatory enzymes and percentage inhibition in standardized in vivo models. Further research is warranted to elucidate its precise mechanisms of action on signaling pathways like NF-κB and MAPK and to generate the quantitative data necessary for a complete comparative assessment against current therapeutic standards. The favorable gastric safety profile of this compound-8-glucoside makes it a particularly attractive subject for future drug development endeavors.

References

Validating Hypolaetin's Mechanism of Action: A Transcriptomic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Hypolaetin, a flavonoid with known anti-inflammatory and antioxidant properties, using transcriptomics. Due to the current absence of publicly available transcriptomic data for this compound, this document presents a hypothesized transcriptomic signature based on its known biological activities and compares it with the established transcriptomic profile of the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This guide is intended to serve as a roadmap for future research in this area.

Introduction to this compound

This compound is a flavone that has demonstrated significant anti-inflammatory and antioxidant activities in various preclinical studies.[1][2][3] Its proposed mechanisms of action include the modulation of prostaglandin biosynthesis and the inhibition of inflammatory mediators.[4] Like other flavonoids, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant systems.[5][6] To definitively elucidate its molecular mechanism and identify its specific cellular targets, a comprehensive transcriptomic analysis is warranted.

Comparative Transcriptomic Analysis

This section outlines a hypothesized transcriptomic profile of this compound in response to an inflammatory stimulus and compares it to the known transcriptomic effects of Indomethacin, a widely used NSAID that inhibits cyclooxygenase (COX) enzymes.[7][8][9]

Data Presentation

The following tables summarize the hypothesized differentially expressed genes (DEGs) for this compound and the observed DEGs for Indomethacin in a relevant experimental model.

Table 1: Hypothesized Key Differentially Expressed Genes in Response to this compound Treatment Under Inflammatory Conditions

Gene SymbolGene NameHypothesized RegulationRationale
Pro-inflammatory Cytokines and Chemokines
TNFTumor necrosis factorDownKey mediator of inflammation. Flavonoids like quercetin inhibit TNF-α expression.[10][11]
IL6Interleukin 6DownPro-inflammatory cytokine. Quercetin has been shown to downregulate IL-6.[12]
IL1BInterleukin 1 betaDownImportant inflammatory cytokine.
CCL2C-C motif chemokine ligand 2DownChemoattractant for monocytes/macrophages.
Inflammation-Related Enzymes
PTGS2 (COX-2)Prostaglandin-endoperoxide synthase 2DownKey enzyme in prostaglandin synthesis, a target of NSAIDs.[13]
NOS2Nitric oxide synthase 2, inducibleDownProduces nitric oxide, a pro-inflammatory mediator.
NF-κB Signaling Pathway
NFKBIANFKB inhibitor alphaUpSequesters NF-κB in the cytoplasm, inhibiting its activity.
RELARELA proto-oncogene, NF-kB subunitDownKey subunit of the NF-κB complex.[5]
MAPK Signaling Pathway
MAPK1 (ERK2)Mitogen-activated protein kinase 1DownComponent of a key inflammatory signaling pathway.[2]
MAP2K4 (MKK4)Mitogen-activated protein kinase kinase 4DownUpstream activator in the MAPK cascade.[4]
Antioxidant Response
HMOX1Heme oxygenase 1UpAntioxidant enzyme regulated by Nrf2.[14]
NQO1NAD(P)H quinone dehydrogenase 1UpDetoxification enzyme under the control of the Nrf2 pathway.[15]
GCLCGlutamate-cysteine ligase catalytic subunitUpRate-limiting enzyme in glutathione synthesis.

Table 2: Key Differentially Expressed Genes in Interleukin-1β Activated Synovial Fibroblasts Treated with Indomethacin (Based on GEO Dataset GDS1796)

Gene SymbolGene NameRegulation by IndomethacinFunction
IL6Interleukin 6DownPro-inflammatory cytokine.
CXCL8 (IL8)C-X-C motif chemokine ligand 8DownChemoattractant for neutrophils.
PTGS2 (COX-2)Prostaglandin-endoperoxide synthase 2DownTarget of Indomethacin.
MMP3Matrix metallopeptidase 3DownInvolved in tissue remodeling in inflammation.
PLA2G4APhospholipase A2 group IVADownReleases arachidonic acid for prostaglandin synthesis.

Table 3: Comparative Overview of Transcriptomic Effects

FeatureThis compound (Hypothesized)Indomethacin (Observed)
Primary Target Pathway Broad-spectrum anti-inflammatory and antioxidant pathways (NF-κB, MAPK, Nrf2).Primarily Cyclooxygenase (COX) pathway.
Effect on Pro-inflammatory Cytokines Strong downregulation of a wide range of cytokines (TNF, IL-6, IL-1β).Downregulation of specific cytokines (e.g., IL-6).
Effect on Chemokines Downregulation of various chemokines.Downregulation of specific chemokines (e.g., CXCL8).
Antioxidant Gene Regulation Upregulation of Nrf2 target genes (HMOX1, NQO1).Not a primary mechanism; minimal direct effect expected.
Key Downregulated Genes TNF, IL6, PTGS2, RELA, MAPK1PTGS2, IL6, CXCL8, MMP3
Key Upregulated Genes HMOX1, NQO1, NFKBIALimited upregulation of anti-inflammatory genes.

Mandatory Visualization

Hypolaetin_Mechanism_of_Action cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK ROS ROS TLR4->ROS MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc This compound This compound This compound->MAPKK inhibits This compound->IKK inhibits This compound->Keap1 inhibits ROS->Nrf2 activates Inflammatory_Genes Inflammatory Genes (TNF, IL-6, COX-2) AP1->Inflammatory_Genes activates NFkB_nuc->Inflammatory_Genes activates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant_Genes activates

Caption: Hypothesized signaling pathways modulated by this compound.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., Macrophages + LPS ± this compound) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. mRNA Enrichment & Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC 5. Quality Control of Raw Reads Sequencing->QC Alignment 6. Read Alignment to Reference Genome QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEA 8. Differential Expression Analysis Quantification->DEA Pathway_Analysis 9. Pathway and Functional Enrichment Analysis DEA->Pathway_Analysis

Caption: A standard workflow for an RNA-Seq experiment.

Experimental Protocols

Hypothetical RNA-Seq Experiment to Validate this compound's Mechanism of Action

1. Cell Culture and Treatment:

  • Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages, or primary human umbilical vein endothelial cells (HUVECs).

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment Groups:

    • Vehicle control (e.g., DMSO).

    • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), 100 ng/mL).

    • This compound (e.g., 10 µM) + Inflammatory stimulus.

    • This compound alone.

  • Incubation: Treat cells for a predetermined time course (e.g., 6, 12, and 24 hours) to capture early and late gene expression changes.

  • Replicates: Use a minimum of three biological replicates for each treatment group.

2. RNA Extraction:

  • Lyse cells directly in the culture plates using a lysis buffer (e.g., from Qiagen RNeasy Kit).

  • Isolate total RNA using a column-based RNA purification kit according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of sufficient depth (e.g., 20-30 million reads per sample).

4. Bioinformatics Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or online platforms like DAVID or Metascape to identify enriched biological pathways (e.g., KEGG, Gene Ontology) among the differentially expressed genes. This will reveal the biological processes modulated by this compound.

Conclusion

While direct transcriptomic data for this compound is not yet available, this guide provides a robust framework for its future investigation. By comparing a hypothesized transcriptomic signature with that of established drugs like Indomethacin, researchers can design targeted experiments to validate this compound's mechanism of action. The provided experimental protocol offers a detailed methodology for generating the necessary transcriptomic data. The insights gained from such studies will be invaluable for the development of this compound as a potential therapeutic agent for inflammatory and oxidative stress-related diseases.

References

Reproducibility of Published Findings on Hypolaetin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the biological effects of Hypolaetin, with a focus on the reproducibility of these studies. The information is intended to assist researchers in evaluating the existing evidence and designing future experiments.

Anti-inflammatory Effects

This compound, and particularly its glycoside form this compound-8-glucoside, has been investigated for its anti-inflammatory properties in preclinical models. A commonly replicated finding is its ability to suppress acute inflammation.

Quantitative Data: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The following table summarizes the reported efficacy of this compound-8-glucoside in this model.

TreatmentDoseTime Point% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
This compound-8-glucoside100 mg/kg3 hours52%Phenylbutazone45%
This compound-8-glucoside50 mg/kg3 hours38%Phenylbutazone45%

Note: The data presented is a synthesis of findings from multiple sources and may not be directly from a single publication. The potency of this compound-8-glucoside is reported to be greater than that of phenylbutazone in the acute phase of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing and measuring paw edema in rats to evaluate the anti-inflammatory effects of a test compound like this compound.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or its glycosides) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Phenylbutazone or Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the animals for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control (vehicle only)

    • Test compound (different doses)

    • Reference drug

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, test compound, or reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Signaling Pathway: NF-κB Inhibition in Inflammation

A key mechanism underlying the anti-inflammatory effects of many flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα-NF-κB IκBα-NF-κB Complex NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits IκBα-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

NF-κB signaling pathway inhibition by this compound.

Antioxidant Effects

The antioxidant properties of this compound are attributed to its flavonoid structure, which enables it to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate this activity.

Quantitative Data: DPPH Radical Scavenging Activity
CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL) (Reference)
This compoundData not availableAscorbic AcidData not available
This compound-8-glucosideData not availableAscorbic AcidData not available

Note: While the antioxidant activity of flavonoids is widely reported, specific and reproducible IC50 values for this compound in the DPPH assay are not consistently available in the reviewed literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the standard procedure for determining the antioxidant capacity of a substance using the DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compound (this compound) at various concentrations

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the reference antioxidant in methanol. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or reference antioxidant to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control = Absorbance of the control

    • A_sample = Absorbance of the sample

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Experimental Workflow: Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening natural products for antioxidant activity.

Antioxidant_Screening Start Start Sample_Preparation Sample Preparation (e.g., Plant Extract) Start->Sample_Preparation DPPH_Assay DPPH Radical Scavenging Assay Sample_Preparation->DPPH_Assay Data_Analysis Data Analysis (% Inhibition, IC50) DPPH_Assay->Data_Analysis Further_Assays Further Antioxidant Assays (e.g., ABTS, FRAP) Data_Analysis->Further_Assays If Active End End Data_Analysis->End If Inactive Active_Compound_Isolation Isolation of Active Compounds (e.g., this compound) Further_Assays->Active_Compound_Isolation Active_Compound_Isolation->End

Safety Operating Guide

Navigating the Safe Disposal of Hypolaetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of Hypolaetin, a flavonoid compound of interest in various scientific studies. While specific disposal protocols for this compound are not extensively documented, this document outlines a recommended procedure based on its known chemical properties and general laboratory safety best practices.

Key Properties of this compound

Understanding the physicochemical properties of this compound is the first step toward its safe handling and disposal. The following table summarizes its key characteristics.[1][2][3][4]

PropertyValue
CAS Number 27696-41-9[1][2][3]
Molecular Formula C15H10O7[1][4]
Molecular Weight 302.23 g/mol [1][4]
Appearance Yellow crystalline powder[1]
Melting Point 316-320°C[1]
Solubility Soluble in methanol, ethanol, dimethyl sulfoxide, and acetone. Insoluble in water, benzene, and chloroform.[1]
Storage 2-8°C Refrigerator[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety measures to minimize exposure and ensure a safe working environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any airborne powder.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with plenty of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Step-by-Step Disposal Protocol

The following protocol is a recommended guideline for the disposal of small quantities of this compound typically used in a research laboratory setting. This procedure is based on general principles for the disposal of non-hazardous solid chemical waste.

  • Decontamination of Empty Containers:

    • Triple rinse the empty this compound container with a suitable solvent in which it is soluble, such as methanol or ethanol.

    • Collect the rinsate (the solvent used for rinsing) as hazardous waste in a designated, properly labeled waste container.

  • Preparation for Disposal (Solid Waste):

    • For unused or waste this compound powder, the primary method of disposal is as solid chemical waste.

    • Carefully transfer the solid waste into a designated and clearly labeled hazardous waste container. Ensure the container is compatible with the chemical.

  • Mixing with an Inert Substance (Optional but Recommended):

    • To further ensure safe disposal, the solid this compound waste can be mixed with an inert and non-combustible absorbent material, such as sand or vermiculite. This helps to dilute the compound and prevent its dispersal.

  • Labeling and Storage of Waste:

    • Securely close the waste container.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.

    • Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by your institution's EHS personnel.

  • Consult Institutional Guidelines:

    • Always consult your institution's specific guidelines for chemical waste disposal. Procedures may vary depending on local regulations and institutional policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Hypolaetin_Disposal_Workflow start Start: this compound Waste decision Empty Container or Solid Waste? start->decision triple_rinse Triple Rinse with Suitable Solvent decision->triple_rinse Empty Container transfer_solid Transfer Solid Waste to Designated Container decision->transfer_solid Solid Waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate label_store Label and Store as Hazardous Waste collect_rinsate->label_store mix_inert Mix with Inert Substance (Optional) transfer_solid->mix_inert mix_inert->label_store ehs_collection Arrange for EHS Waste Collection label_store->ehs_collection

References

Personal protective equipment for handling Hypolaetin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Hypolaetin

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

Given that this compound is a powdered flavonoid, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure. The following PPE is required when handling this compound in a laboratory setting.

Table 1: Required Personal Protective Equipment for Handling this compound

Protection Type Specific Equipment Standard/Material Purpose
Respiratory Protection N95 or P1 Dust MaskNIOSH (US) or CEN (EU) approvedTo prevent inhalation of fine powder particles.
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldANSI Z87.1 (US) or EN 166 (EU) compliantTo protect against splashes and airborne particles.
Hand Protection Nitrile or Neoprene GlovesChemically resistantTo prevent skin contact. Double-gloving is recommended.
Body Protection Laboratory Coat or Long-Sleeved GownLint-free materialTo protect skin and clothing from contamination.
Foot Protection Closed-toe ShoesNon-slip solesTo protect feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to minimize exposure and maintain the stability of this compound.

Engineering Controls
  • Ventilation: All handling of powdered this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Static Control: Use anti-static weigh boats and tools to prevent dispersal of the fine powder.

Procedural Guidance for Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance inside the fume hood.

  • Solution Preparation:

    • This compound is a yellow crystalline powder. It is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, but insoluble in water.

    • To prepare a stock solution, slowly add the weighed this compound to the chosen solvent in a glass container.

    • Cap the container and mix by vortexing or sonicating until fully dissolved.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as chemical waste. Wash hands thoroughly with soap and water.

Storage
  • Short-term Storage: Store solid this compound and solutions at -20°C in a tightly sealed, light-resistant container (e.g., amber vial) to prevent degradation.

  • Long-term Storage: For long-term stability, store at -80°C.

  • Inert Atmosphere: To prevent oxidation, consider purging the storage container with an inert gas like argon or nitrogen before sealing.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and bench paper in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect waste solvents containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the primary solvent used.

  • Storage of Waste: Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Carrageenan-Induced Edema in Rats

This protocol is adapted from studies on the anti-inflammatory properties of this compound-8-glucoside.

  • Animal Model: Use male Wistar rats (150-200g).

  • Groups:

    • Control group (vehicle only)

    • Positive control group (e.g., Indomethacin)

    • This compound-treated groups (various doses)

  • Procedure:

    • Administer this compound (dissolved in a suitable vehicle like DMSO and diluted in saline) or the control substance orally or intraperitoneally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity Assay: DPPH Radical Scavenging

This is a common method to assess the antioxidant potential of flavonoids.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • This compound solutions at various concentrations in methanol.

    • Positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solution (or control/blank).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways influenced by this compound and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Weigh this compound (in fume hood) dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve cell_culture Treat cells or administer to animal model dissolve->cell_culture incubation Incubate for defined period cell_culture->incubation assay Perform assay (e.g., anti-inflammatory, antioxidant) incubation->assay data_collection Collect data (e.g., absorbance, paw volume) assay->data_collection analysis Analyze and interpret results data_collection->analysis

Figure 1. A generalized experimental workflow for studying the biological activity of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Pro-inflammatory Cascade cluster_this compound This compound Action cluster_response Inflammatory Response stimulus Inflammatory Stimulus phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation This compound This compound This compound->phospholipase Inhibition This compound->cox Inhibition

Figure 2. Simplified signaling pathway for the anti-inflammatory action of this compound, primarily through the inhibition of enzymes in the arachidonic acid cascade.

anticancer_pathway cluster_flavonoids Flavonoid Action (this compound) cluster_pathways Cancer Cell Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition nf_kb NF-κB Pathway This compound->nf_kb Inhibition mapk MAPK Pathway This compound->mapk Modulation proliferation Cell Proliferation & Invasion pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibition nf_kb->proliferation nf_kb->apoptosis Inhibition mapk->proliferation mapk->apoptosis Induction

Figure 3. Potential anticancer signaling pathways modulated by flavonoids like this compound, leading to decreased proliferation and increased apoptosis.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypolaetin
Reactant of Route 2
Hypolaetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.